molecular formula C17H16O4 B3026011 15-LOX-IN-2

15-LOX-IN-2

Katalognummer: B3026011
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: OQKRMXDGEFRBAJ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate (CAS 169232-11-5) is a high-purity chemical compound supplied for research use in life sciences. This compound, with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol, belongs to a class of bioactive phenethyl ester derivatives found in natural sources like propolis, also known as bee glue . Researchers are particularly interested in this compound and its structural analogs for their potential to affect key cellular processes in cancer, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis and metastasis . The anti-cancer properties of related compounds, such as caffeic acid phenethyl ester (CAPE), are documented to involve multiple signaling pathways, suggesting a complex and multi-faceted mechanism of action that may include the modulation of transcription factors like NF-kappa B . As a research reagent, this product is intended for in vitro studies to further elucidate the molecular mechanisms of phenolic esters and to explore their potential as lead compounds in drug discovery. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKRMXDGEFRBAJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 15-LOX-IN-2 on 15-Lipoxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the novel thienopyrimidine heterodimer, 15-LOX-IN-2 (also referred to as COX-2/15-LOX-IN-2 and heterodimer 11 in the primary literature), a potent dual inhibitor of 15-lipoxygenase-2 (15-LOX-2) and cyclooxygenase-2 (COX-2). This document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes its mechanism and relevant biological pathways. The dual inhibitory action of this compound presents a promising "magic shotgun" therapeutic strategy for inflammatory diseases by concurrently targeting two key enzymatic pathways in the arachidonic acid cascade.

Core Mechanism of Action: Dual Inhibition of 15-LOX-2 and COX-2

This compound functions as a potent dual inhibitor, targeting both 15-lipoxygenase-2 and cyclooxygenase-2. This dual action is significant as it allows for a broader blockade of pro-inflammatory mediator synthesis. While selective COX-2 inhibitors can sometimes lead to a redirection of arachidonic acid metabolism towards the lipoxygenase pathway, the dual inhibition by this compound mitigates this effect, offering a more comprehensive anti-inflammatory profile.

The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentrations (IC50) against both enzymes. Notably, it exhibits high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular docking studies suggest that this compound binds to the active sites of both 15-LOX-2 and COX-2, thereby preventing the substrate, arachidonic acid, from accessing the catalytic machinery of these enzymes. This competitive inhibition is the primary mechanism through which this compound exerts its anti-inflammatory effects.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory efficacy of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants for the heterodimer, along with a reference compound for comparison.

CompoundTarget EnzymeIC50 (µM)COX-2 Selectivity Index (SI)
This compound (Heterodimer 11) 15-LOX 1.86 N/A
COX-2 0.065 173.846
COX-1 11.3
Celecoxib (Reference)COX-20.05>150

Data sourced from Elsayed S, et al. Eur J Med Chem. 2023.[1]

Signaling Pathways and Downstream Effects

The dual inhibition of 15-LOX-2 and COX-2 by this compound leads to the suppression of key pro-inflammatory signaling pathways. By blocking these enzymes, this compound effectively reduces the production of prostaglandins and leukotrienes, which are critical mediators of inflammation, pain, and fever.

In cellular models, specifically in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of downstream inflammatory markers, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation.

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine that plays a role in both acute and chronic inflammation.

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammatory processes.

  • Reactive Oxygen Species (ROS): Highly reactive molecules that can cause cellular damage and contribute to inflammation.

The following diagram illustrates the proposed mechanism of action of this compound within the arachidonic acid cascade and its downstream effects on inflammatory mediators.

15-LOX-IN-2_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 15-LOX-2 15-LOX-2 Arachidonic_Acid->15-LOX-2 COX-2 COX-2 Arachidonic_Acid->COX-2 Leukotrienes Pro-inflammatory Leukotrienes 15-LOX-2->Leukotrienes Prostaglandins Pro-inflammatory Prostaglandins COX-2->Prostaglandins This compound This compound This compound->15-LOX-2 This compound->COX-2 Inflammation Inflammation (TNF-α, IL-6, NO, ROS) Leukotrienes->Inflammation Prostaglandins->Inflammation

Figure 1: Mechanism of this compound Action.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the inhibitory activity of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit ovine COX-1 and human recombinant COX-2. The method is based on a colorimetric approach that measures the peroxidase activity of the cyclooxygenase enzyme.

  • Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 701050)

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Assay buffer (0.1 M Tris-HCl, pH 8.0)

    • Hemin

    • TMPD solution

    • Arachidonic acid (substrate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound (this compound) and reference inhibitor are dissolved in a suitable solvent (e.g., DMSO).

    • Assay Setup: In a 96-well plate, add assay buffer, hemin, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

    • Inhibitor Addition: Add various concentrations of this compound or the reference inhibitor to the designated wells. For control wells, add the solvent vehicle.

    • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of the test compound on soybean 15-LOX. The assay measures the production of hydroperoxides from the enzymatic oxidation of linoleic acid.

  • Principle: The formation of the conjugated diene hydroperoxide product from linoleic acid is monitored by measuring the increase in absorbance at 234 nm.

  • Materials:

    • Soybean 15-lipoxygenase

    • Borate buffer (pH 9.0)

    • Linoleic acid (substrate)

    • Test compound (this compound) dissolved in DMSO

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Enzyme and Inhibitor Incubation: Pre-incubate the 15-LOX enzyme solution with various concentrations of this compound for a specified time (e.g., 5 minutes) at room temperature. A control group with the enzyme and vehicle (DMSO) and a reference inhibitor group are included.

    • Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

    • Measurement of Product Formation: Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

    • Data Analysis: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity in LPS-Induced RAW 264.7 Macrophages

This cell-based assay assesses the ability of this compound to suppress the production of inflammatory mediators in a cellular model of inflammation.

  • Principle: RAW 264.7 murine macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of NO, TNF-α, and IL-6. The inhibitory effect of the test compound on the production of these mediators is then quantified.

  • Materials:

    • RAW 264.7 cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Griess reagent (for NO measurement)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach the desired confluency.

    • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • Sample Collection: Collect the cell culture supernatant for analysis.

    • Measurement of Inflammatory Mediators:

      • Nitric Oxide (NO): Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

      • TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

    • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing dual COX-2/15-LOX inhibitors like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay In Vitro 15-LOX Inhibition Assay Start->LOX_Assay Calc_IC50_COX Calculate COX IC50 and Selectivity Index COX_Assay->Calc_IC50_COX Calc_IC50_LOX Calculate 15-LOX IC50 LOX_Assay->Calc_IC50_LOX Cell_Assay Cell-Based Anti-inflammatory Assay (LPS-stimulated RAW 264.7) Calc_IC50_COX->Cell_Assay Calc_IC50_LOX->Cell_Assay Measure_Mediators Measure NO, TNF-α, IL-6 Cell_Assay->Measure_Mediators Docking Molecular Docking Studies Measure_Mediators->Docking Analyze_Binding Analyze Binding Modes (Mechanism Hypothesis) Docking->Analyze_Binding End Lead Compound Characterization Analyze_Binding->End

Figure 2: Workflow for Inhibitor Characterization.

Conclusion

This compound is a novel and potent dual inhibitor of 15-LOX-2 and COX-2, demonstrating a promising multi-targeted approach to anti-inflammatory therapy. Its high selectivity for COX-2 over COX-1, combined with its ability to inhibit the 15-LOX pathway, suggests a favorable safety and efficacy profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other dual-acting anti-inflammatory agents. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

15-LOX-IN-2: A Technical Guide on its Activity as a Dual COX-2/15-LOX Inhibitor and Partial PPARγ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-LOX-IN-2 is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class of molecules. It has garnered attention in pharmacological research due to its multifaceted biological activities. Primarily characterized as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), it also exhibits partial agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its inhibitory profile, the experimental methodologies for its characterization, and its place within relevant signaling pathways.

It is important to note that while the initial interest in this compound may have been as a selective inhibitor of arachidonate 15-lipoxygenase type B (ALOX15B), the currently available data points towards a broader spectrum of activity. The majority of public information refers to its inhibitory action on "15-LOX" without specifying the isoform (ALOX15A or ALOX15B). Furthermore, its potent inhibition of COX-2 suggests a non-selective profile. This guide will present the existing data and highlight areas where further research is needed to fully elucidate its selectivity and mechanism of action, particularly concerning ALOX15B.

Quantitative Data Presentation

The inhibitory activity of this compound and its selectivity profile are summarized in the tables below. The data has been compiled from various sources and provides a basis for comparing its potency against different enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Reference CompoundIC50 (µM)
15-LOX1.86 - 5.87Quercetin4.20
COX-20.065Celecoxib0.068
COX-1>10Celecoxib11.7

Note: The specific isoform of 15-LOX (ALOX15A or ALOX15B) is not explicitly defined in the available public data for this compound. The reported values are for soybean 15-LOX or an unspecified human isoform.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating inhibitors of cyclooxygenases and lipoxygenases.

In Vitro COX-1/COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Enzyme Immunoassay (EIA) buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (Celecoxib, Indomethacin)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing EIA buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.

  • The enzyme solution is added to the wells containing the test compound and incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity is measured colorimetrically at a specific wavelength (e.g., 590 nm) using a plate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing solvent only).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro 15-LOX Inhibitory Assay

This assay evaluates the inhibition of 15-lipoxygenase activity, typically using soybean 15-LOX as the enzyme source.

Materials:

  • Soybean 15-lipoxygenase (15-LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (Quercetin, Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • The test compound is pre-incubated with the 15-LOX enzyme in borate buffer for a defined period (e.g., 5 minutes) at room temperature.

  • The reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).

  • The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control rate.

  • IC50 values are calculated from the dose-response curve of percentage of inhibition versus inhibitor concentration.

Cell-Based Assay for Pro-inflammatory Mediator Production

This assay measures the effect of the inhibitor on the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compound (this compound)

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

  • The inhibitory effect of the compound on the production of these mediators is calculated relative to the LPS-stimulated control.

PPARγ Reporter Gene Assay

This assay is used to determine the agonist or antagonist activity of a compound on the PPARγ receptor.

Materials:

  • A cell line stably co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Cell culture medium

  • Test compound (this compound)

  • Reference PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • The transfected cells are plated in 96-well plates.

  • The cells are treated with different concentrations of the test compound. A known PPARγ agonist is used as a positive control.

  • After an incubation period (e.g., 24 hours), the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

  • The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

  • To determine partial agonism, the maximal activation achieved by the test compound is compared to that of a full agonist.

Mandatory Visualizations

Signaling Pathway of ALOX15B and its Products

ALOX15B_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ALOX15B ALOX15B (15-LOX-2) PUFA->ALOX15B Substrate 15_HpETE 15(S)-Hydroperoxyeicosatetraenoic acid (15-HpETE) ALOX15B->15_HpETE Oxygenation GPx Glutathione Peroxidases 15_HpETE->GPx 15_HETE 15(S)-Hydroxyeicosatetraenoic acid (15-HETE) GPx->15_HETE Lipoxins Lipoxins (Specialized Pro-resolving Mediators) 15_HETE->Lipoxins Further Metabolism CellGrowth Regulation of Cell Growth & Differentiation 15_HETE->CellGrowth Inflammation Inflammation Resolution Lipoxins->Inflammation Inhibitor This compound Inhibitor->ALOX15B Inhibition

Caption: ALOX15B metabolizes PUFAs to generate bioactive lipid mediators.

Experimental Workflow for Characterizing a Dual COX/LOX Inhibitor

Inhibitor_Characterization_Workflow Start Start: Synthesized Compound (e.g., this compound) InVitro_COX In Vitro COX-1/COX-2 Inhibition Assay Start->InVitro_COX InVitro_LOX In Vitro 15-LOX Inhibition Assay Start->InVitro_LOX Selectivity Determine IC50 Values & Selectivity Index InVitro_COX->Selectivity InVitro_LOX->Selectivity CellBased Cell-Based Assay (e.g., RAW 264.7 macrophages) Selectivity->CellBased Mediators Measure Pro-inflammatory Mediators (TNF-α, IL-6, NO) CellBased->Mediators PPAR_Assay PPARγ Reporter Gene Assay Mediators->PPAR_Assay Agonism Determine Agonist/ Partial Agonist Activity PPAR_Assay->Agonism End End: Characterized Inhibitor with Multifunctional Activity Agonism->End

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a molecule with a complex pharmacological profile, acting as a potent dual inhibitor of COX-2 and 15-LOX, and as a partial agonist of PPARγ. The thieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. However, the existing data does not support the classification of this compound as a selective ALOX15B inhibitor. Its high potency against COX-2 suggests that its in vivo effects are likely a result of the combined inhibition of both the cyclooxygenase and lipoxygenase pathways.

Future research should focus on elucidating the precise inhibitory profile of this compound against all human lipoxygenase isoforms, particularly ALOX15B, to fully understand its mechanism of action and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling researchers to further explore the intriguing biology of this and similar compounds.

The Dual Role of 15-Lipoxygenase-2 in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, is a critical player in the complex network of inflammatory signaling. Unlike its isoform, 15-LOX-1, 15-LOX-2 exhibits distinct substrate specificity and tissue distribution, positioning it as a key modulator of both pro- and anti-inflammatory responses. This technical guide provides an in-depth exploration of the biological function of 15-LOX-2 in inflammatory pathways, offering quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to support research and drug development efforts in this area.

Core Biological Functions of 15-LOX-2 in Inflammation

15-LOX-2 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] Its primary substrate is arachidonic acid (AA), which it converts exclusively to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The role of 15-LOX-2 in inflammation is multifaceted, with its products capable of both promoting and resolving inflammatory processes.

Pro-inflammatory Roles:

In certain contexts, 15-LOX-2 activity has been associated with the promotion of inflammation. For instance, its expression is upregulated in macrophages within atherosclerotic plaques and is linked to the production of chemokines that attract inflammatory cells.[2][3]

Anti-inflammatory and Pro-resolving Roles:

Conversely, 15-LOX-2 plays a significant role in the resolution of inflammation. It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, which actively dampen inflammatory responses. The enzyme can class-switch pro-inflammatory mediators into anti-inflammatory intermediates. Furthermore, its product, 15(S)-HETE, can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects.

Quantitative Data on 15-LOX-2 Activity and Expression

The following tables summarize key quantitative data related to 15-LOX-2 enzymatic activity, inhibitor potency, and gene expression in response to inflammatory stimuli.

Table 1: Enzymatic Activity of Human 15-LOX-2

Substratekcat/Km (s⁻¹µM⁻¹)Reference
Arachidonic Acid (AA)0.264 ± 0.121

Table 2: IC50 Values of Selected 15-LOX-2 Inhibitors

InhibitorIC50 (µM)Reference
MLS0003270690.34 ± 0.05
MLS0003271860.53 ± 0.04
MLS0003272060.87 ± 0.06
MLS0005450912.6
MLS0005369243.1
Compound 1026.9 ± 1.0
Compound 1325.0 ± 1.1

Table 3: Regulation of ALOX15B (15-LOX-2) mRNA Expression in Macrophages

StimulusFold Change vs. ControlCell TypeReference
Dexamethasone (in M1 macrophages)>1,500-fold increaseHuman Monocyte-Derived Macrophages
Dexamethasone (in M2 macrophages)~50-fold increaseHuman Monocyte-Derived Macrophages
IL-4~210-fold upregulationHuman Peripheral Monocytes
LPSMarked inductionHuman Lung Macrophages
IL-4/IL-13InductionHuman Monocyte-Derived Macrophages

Signaling Pathways Involving 15-LOX-2

The influence of 15-LOX-2 on inflammation is mediated through complex signaling pathways, primarily involving the modulation of NF-κB and the activation of PPAR-γ.

15-LOX-2 Metabolic Pathway

The primary enzymatic activity of 15-LOX-2 is the conversion of arachidonic acid to 15(S)-HETE. This product can then enter various downstream pathways to exert its biological effects.

15-LOX-2_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid 15_S_HpETE 15(S)-HpETE Arachidonic_Acid->15_S_HpETE 15-LOX-2 15_LOX_2 15-LOX-2 15_S_HETE 15(S)-HETE 15_S_HpETE->15_S_HETE GPx GPx Glutathione Peroxidase Downstream_Pathways Downstream Signaling (e.g., PPAR-γ activation, SPM biosynthesis) 15_S_HETE->Downstream_Pathways

Caption: Metabolic conversion of arachidonic acid by 15-LOX-2.

Crosstalk between 15-LOX-2, PPAR-γ, and NF-κB

A key anti-inflammatory mechanism of 15-LOX-2 involves the activation of PPAR-γ by its product, 15(S)-HETE. Activated PPAR-γ can then inhibit the pro-inflammatory NF-κB pathway.

15LOX2_PPARg_NFkB_Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_LOX_2 15-LOX-2 AA Arachidonic Acid 15_S_HETE 15(S)-HETE AA->15_S_HETE 15-LOX-2 PPARg_cyt PPAR-γ 15_S_HETE->PPARg_cyt Binds and Activates PPARg_nuc PPAR-γ PPARg_cyt->PPARg_nuc Translocates IkBa IκBα NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates PPRE PPRE PPARg_nuc->PPRE Binds PPARg_nuc->NFkB_active Inhibits RXR RXR RXR->PPRE Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_Inflammatory_Genes Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IkBa Promotes Degradation

Caption: 15-LOX-2-mediated anti-inflammatory signaling.

Role of 15-LOX-2 in Macrophage Polarization

15-LOX-2 expression is dynamically regulated during macrophage polarization and contributes to their functional phenotype. In M2-like (alternatively activated) macrophages, which are involved in tissue repair and inflammation resolution, ALOX15B expression can be induced by cytokines like IL-4 and IL-13.

Macrophage_Polarization_15LOX2 cluster_M1 M1 Polarization (Pro-inflammatory) cluster_M2 M2 Polarization (Anti-inflammatory) Monocyte Monocyte Macrophage_M0 Naïve Macrophage (M0) Monocyte->Macrophage_M0 Macrophage_M1 M1 Macrophage Macrophage_M0->Macrophage_M1 Macrophage_M2 M2 Macrophage Macrophage_M0->Macrophage_M2 LPS_IFNg LPS / IFN-γ LPS_IFNg->Macrophage_M1 M1_Markers M1 Markers: CD86, iNOS, TNF-α Macrophage_M1->M1_Markers IL4_IL13 IL-4 / IL-13 IL4_IL13->Macrophage_M2 M2_Markers M2 Markers: CD206, CD163, Arg-1 Macrophage_M2->M2_Markers ALOX15B_induction ALOX15B Expression ↑ Macrophage_M2->ALOX15B_induction SPM_production SPM Production ↑ ALOX15B_induction->SPM_production

Caption: 15-LOX-2 in macrophage polarization.

Detailed Experimental Protocols

15-LOX-2 Enzymatic Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene in the product of the 15-LOX-2 reaction.

Materials:

  • Recombinant human 15-LOX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 25°C).

  • Add the recombinant 15-LOX-2 enzyme to the reaction buffer in a quartz cuvette.

  • Initiate the reaction by adding a known concentration of arachidonic acid.

  • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

Quantification of 15(S)-HETE by ELISA

This protocol outlines the general steps for a competitive ELISA to quantify 15(S)-HETE in biological samples.

Materials:

  • 15(S)-HETE ELISA kit (containing pre-coated plates, standards, antibodies, and substrate)

  • Biological sample (e.g., cell culture supernatant, plasma)

  • Plate reader

Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the pre-coated microplate.

  • Add the biotin-conjugated antibody specific for 15-HETE to each well.

  • Incubate the plate as recommended.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add the TMB substrate solution and incubate until color develops.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of 15(S)-HETE in the samples by comparing their absorbance to the standard curve.

Western Blot for 15-LOX-2 Protein Expression

This protocol describes the detection of 15-LOX-2 protein levels in cell lysates.

Materials:

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 15-LOX-2 (ALOX15B)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to remove debris.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against 15-LOX-2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensity relative to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP) Assay for PPAR-γ Binding

This protocol is for investigating the binding of PPAR-γ to the promoter regions of its target genes.

Materials:

  • Cells of interest

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibody against PPAR-γ

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-link proteins to DNA in live cells by treating with formaldehyde.

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

  • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitate the chromatin by incubating with an antibody against PPAR-γ overnight at 4°C.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Quantify the amount of target DNA sequence by qPCR using primers specific for the promoter region of a known PPAR-γ target gene.

Conclusion and Future Directions

15-LOX-2 is a pivotal enzyme in the regulation of inflammation, exhibiting a dual functionality that can either perpetuate or resolve inflammatory states. Its role in producing the anti-inflammatory mediator 15(S)-HETE and its involvement in the biosynthesis of specialized pro-resolving mediators highlight its therapeutic potential. The intricate interplay between 15-LOX-2, the NF-κB and PPAR-γ signaling pathways, and macrophage polarization presents a rich area for further investigation. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that selectively target 15-LOX-2 to promote the resolution of inflammation in a variety of diseases. Future research should focus on elucidating the precise regulatory mechanisms governing ALOX15B expression in different inflammatory contexts and on the development of highly specific modulators of 15-LOX-2 activity for therapeutic applications.

References

The Role of 15-Lipoxygenase-2 in Macrophage Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, is a crucial enzyme in the complex landscape of macrophage lipid metabolism. Unlike its inducible counterpart, 15-LOX-1, 15-LOX-2 is constitutively expressed in human macrophages and its levels can be further modulated by various stimuli, including cytokines and hypoxic conditions.[1][2] This enzyme's primary function is the stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the production of a variety of bioactive lipid mediators. These mediators, in turn, play a significant role in regulating inflammatory responses, cholesterol homeostasis, and the pathogenesis of diseases such as atherosclerosis. This technical guide provides an in-depth overview of the role of 15-LOX-2 in macrophage lipid metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Enzymatic Function and Lipid Mediator Production

15-LOX-2 catalyzes the insertion of molecular oxygen into PUFAs. With arachidonic acid (AA) as a substrate, 15-LOX-2 exhibits singular positional specificity, exclusively producing 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1][3] This is in contrast to 15-LOX-1, which can produce both 12-HETE and 15-HETE from arachidonic acid.[1] The products of 15-LOX-2 activity are not merely metabolic byproducts; they are potent signaling molecules that can influence a range of cellular functions.

Quantitative Effects of 15-LOX-2 on Macrophage Function

The activity of 15-LOX-2 has a quantifiable impact on various aspects of macrophage biology, from chemokine secretion to the regulation of gene expression related to lipid homeostasis.

Table 1: Effect of 15-LOX Inhibition on Chemokine Production by LPS-Stimulated Human Lung Macrophages
Chemokine% Reduction with PD146176 (15-LOX inhibitor)
CCL248%
CCL329%
CCL433%
CXCL154%
CXCL846%
CXCL1056%

Data summarized from Abrial et al., 2015.

Table 2: Impact of ALOX15B Silencing on SREBP-2 Target Gene Expression in Primary Human Macrophages
GeneLog2 Fold Change (siALOX15B vs. siControl)Function
SREBF2Downregulated (among most highly downregulated)Encodes SREBP-2, the master regulator of cholesterol biosynthesis
LDLRReducedLow-density lipoprotein receptor, cholesterol uptake
MVKReducedMevalonate kinase, cholesterol biosynthesis
AACSReducedAcetoacetyl-CoA synthetase, cholesterol biosynthesis
ACAT2ReducedAcetyl-CoA acetyltransferase 2, cholesterol esterification
INSIG1ReducedInsulin induced gene 1, retains SREBP-2 in the ER

Data from Snodgrass et al., 2018 and Benatzy et al., 2024.

Table 3: Effect of ALOX15B Silencing on Cellular Cholesterol and Intermediates in IL-4-Stimulated Human Macrophages
Lipid SpeciesEffect of ALOX15B Knockdown
Total Cellular CholesterolSignificantly Reduced
DesmosterolReduced
LathosterolReduced
LanosterolReduced
24,25-dihydrolanosterolReduced
25-hydroxycholesterolReduced
27-hydroxycholesterolReduced

Data summarized from Snodgrass et al., 2018 and Benatzy et al., 2024.

Signaling Pathways and Logical Relationships

15-LOX-2 is integrated into key signaling pathways that govern macrophage lipid metabolism. A critical axis involves its influence on the master regulator of cholesterol biosynthesis, SREBP-2.

Caption: 15-LOX-2 signaling pathway in macrophage cholesterol homeostasis.

Experimental Protocols

siRNA-Mediated Knockdown of ALOX15B in Human Macrophages

This protocol describes the transient knockdown of ALOX15B expression in primary human macrophages using small interfering RNA (siRNA).

Materials:

  • Primary human monocytes

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium with supplements

  • siRNA targeting ALOX15B (e.g., from Dharmacon, MyBioSource) and non-targeting control siRNA

  • Transfection reagent suitable for macrophages (e.g., HiPerFect, Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • qPCR reagents and primers for ALOX15B and a housekeeping gene

  • Western blot reagents and anti-ALOX15B antibody

Procedure:

  • Macrophage Differentiation: Isolate primary human monocytes and differentiate them into macrophages by culturing in RPMI-1640 supplemented with M-CSF for 7 days.

  • siRNA Transfection:

    • On the day of transfection, replace the medium with fresh, antibiotic-free medium.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol. A final siRNA concentration of 40-100 nM is typically effective.

    • Add the transfection complexes to the macrophages and incubate for 48-72 hours.

  • Verification of Knockdown:

    • qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to assess ALOX15B mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Western Blot: Lyse the cells and perform Western blotting to determine the reduction in ALOX15B protein levels.

siRNA_Workflow Monocyte_Isolation Isolate Human Monocytes Differentiation Differentiate with M-CSF (7 days) Monocyte_Isolation->Differentiation Transfection Transfect with siALOX15B or siControl (48-72h) Differentiation->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Lysis Protein Lysis Transfection->Protein_Lysis qPCR qPCR Analysis of ALOX15B mRNA RNA_Extraction->qPCR Western_Blot Western Blot for ALOX15B Protein Protein_Lysis->Western_Blot

Caption: Experimental workflow for siRNA knockdown of ALOX15B in macrophages.

15-LOX-2 Enzyme Activity Assay

This assay quantifies the activity of 15-LOX-2 by measuring the production of its primary product, 15-HETE, in cell culture supernatants using a competitive ELISA.

Materials:

  • Macrophage culture supernatant

  • 15-HETE ELISA Kit (e.g., from Cayman Chemical, MyBioSource, ELK Biotechnology)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the supernatant from macrophage cultures at the desired time points. Centrifuge to remove cellular debris.

  • ELISA Protocol:

    • Follow the specific instructions provided with the commercial ELISA kit. The general principle involves the competition between 15-HETE in the sample and a fixed amount of tracer (e.g., 15-HETE-acetylcholinesterase) for a limited number of antibody binding sites on a pre-coated plate.

    • Prepare a standard curve using the provided 15-HETE standards.

    • Add samples and tracer to the wells and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 15-HETE in the sample.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of 15-HETE in the samples by comparing their absorbance to the standard curve.

Cholesterol Homeostasis Assay

This protocol outlines a method to assess the impact of 15-LOX-2 on macrophage cholesterol levels.

Materials:

  • Macrophages with or without ALOX15B knockdown/inhibition

  • Cholesterol quantification kit (fluorescence- or colorimetric-based)

  • Optional: Gas chromatography-mass spectrometry (GC-MS) for detailed sterol analysis

Procedure:

  • Cell Lysis: After experimental treatment, wash the macrophages with PBS and lyse the cells according to the cholesterol quantification kit's instructions.

  • Cholesterol Measurement:

    • Use a commercial kit to measure total and/or free cholesterol. These kits typically involve an enzymatic reaction that produces a fluorescent or colored product.

    • Measure the signal using a microplate reader.

  • Sterol Intermediate Analysis (Optional):

    • For a more detailed analysis, extract lipids from the cells.

    • Perform GC-MS to identify and quantify specific cholesterol precursors and oxysterols.

  • Data Normalization: Normalize cholesterol levels to the total protein content of the cell lysate.

Chromatin Immunoprecipitation (ChIP) for SREBP-2

This protocol allows for the investigation of SREBP-2 binding to the promoter regions of its target genes.

Materials:

  • Macrophages

  • Formaldehyde for crosslinking

  • Glycine

  • Lysis and wash buffers

  • Anti-SREBP-2 antibody and control IgG

  • Protein A/G magnetic beads

  • Sonication equipment

  • Reagents for reverse crosslinking and DNA purification

  • qPCR reagents and primers for promoter regions of SREBP-2 target genes

Procedure:

  • Crosslinking: Treat macrophages with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-700 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-SREBP-2 antibody or control IgG overnight.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of known SREBP-2 target genes to quantify the amount of precipitated DNA.

ChIP_Workflow Crosslinking Crosslink Proteins to DNA (Formaldehyde) Shearing Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Shearing IP Immunoprecipitate with anti-SREBP-2 Antibody Shearing->IP Pull_down Pull-down with Protein A/G Beads IP->Pull_down Wash_Elute Wash and Elute Pull_down->Wash_Elute Reverse_Crosslink Reverse Crosslinks & Purify DNA Wash_Elute->Reverse_Crosslink qPCR qPCR of Target Gene Promoters Reverse_Crosslink->qPCR

Caption: Key steps in the Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

15-LOX-2 is a pivotal enzyme in macrophage lipid metabolism with far-reaching implications for cellular function and disease. Its role in generating bioactive lipid mediators and regulating cholesterol homeostasis through the SREBP-2 pathway highlights its potential as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate functions of 15-LOX-2 and explore its therapeutic potential in inflammatory and metabolic diseases.

References

15-Lipoxygenase as a Therapeutic Target in Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the validation of 15-lipoxygenase (15-LOX) as a therapeutic target in preclinical models of atherosclerosis. Due to a lack of specific published data on "15-LOX-IN-2" in this context, this document focuses on the broader role of 15-LOX and utilizes data from studies on other specific 15-LOX inhibitors, namely PD146176 and ML351, as illustrative examples of pharmacological intervention.

Introduction: The Role of 15-LOX in Atherosclerosis

15-lipoxygenase is a lipid-peroxidizing enzyme implicated in the pathogenesis of atherosclerosis. Its role is complex, exhibiting both pro- and anti-atherogenic properties depending on the specific context and reaction products.[1]

Pro-atherogenic functions of 15-LOX include:

  • Oxidation of Low-Density Lipoprotein (LDL): 15-LOX can directly oxidize LDL particles within the arterial wall, a critical initiating event in atherosclerosis. This oxidized LDL (oxLDL) is readily taken up by macrophages, leading to the formation of foam cells, the hallmark of atherosclerotic plaques.

  • Promotion of Inflammation: 15-LOX products can act as signaling molecules that promote the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells like monocytes into the vessel wall.[2]

  • Macrophage Activation: Within macrophages, 15-LOX activity can contribute to a pro-inflammatory phenotype.

Potential anti-atherogenic functions of 15-LOX involve:

  • Production of Anti-inflammatory Mediators: 15-LOX can also generate lipid mediators, such as lipoxins, which have anti-inflammatory and pro-resolving effects.[1]

Given its central role in LDL oxidation and inflammation, inhibition of 15-LOX presents a promising therapeutic strategy for the prevention and treatment of atherosclerosis.

Signaling Pathways

The signaling pathways involving 15-LOX in atherosclerosis are intricate and cell-type specific. A key pathway involves the generation of lipid hydroperoxides which can then trigger a cascade of inflammatory responses.

15-LOX_Signaling_Pathway 15-LOX Signaling in Macrophage Foam Cell Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage LDL LDL oxLDL_uptake Scavenger Receptor-mediated uptake of oxLDL LDL->oxLDL_uptake Oxidation by 15-LOX & other ROS PUFA Polyunsaturated Fatty Acids (PUFAs) LOX15 15-LOX PUFA->LOX15 Substrate Lipid_Peroxides Lipid Hydroperoxides (e.g., 15-HpETE) LOX15->Lipid_Peroxides Catalyzes NFkB NF-κB Activation Lipid_Peroxides->NFkB Activates Foam_Cell Foam Cell Formation oxLDL_uptake->Foam_Cell Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->LDL Promotes LDL infiltration & modification NFkB->Inflammatory_Cytokines Induces Transcription

15-LOX signaling in macrophage foam cell formation.

Target Validation Using Specific Inhibitors: Quantitative Data

While data for "this compound" is unavailable, studies with other specific inhibitors provide strong evidence for the therapeutic potential of targeting 15-LOX.

PD146176 in a Rabbit Model of Atherosclerosis

A study using the specific 15-LOX inhibitor PD146176 in a hypercholesterolemic rabbit model demonstrated significant anti-atherosclerotic effects.[3]

ParameterControl GroupPD146176-Treated GroupPercent Reduction
Progression Study
Iliac-Femoral Monocyte-Macrophage AreaUndisclosedUndisclosed71%
Cross-Sectional Lesion AreaUnchangedUnchanged0%
Cholesteryl Ester (CE) ContentUndisclosedUndisclosed63%
Regression Study
Iliac-Femoral Lesion SizeUndisclosedUndisclosed34%
Macrophage Content of LesionsUndisclosedUndisclosed34%
Cholesteryl Ester (CE) ContentUndisclosedUndisclosed19%
Gross Thoracic Aortic Lesion ExtentUndisclosedUndisclosed41%

Data from Bocan et al., 1998. The study did not provide absolute values for all parameters, only percentage reductions.

ML351 in a Mouse Model of Ischemic Stroke

The potent and selective 15-LOX-1 inhibitor ML351 has been evaluated in a mouse model of ischemic stroke, a condition with an inflammatory component relevant to atherosclerosis.[4]

ParameterVehicle-Treated Group (DMSO)ML351-Treated Group (50 mg/kg)Percent Reduction/Change
Infarct Volume (mm³)
6 hours post-I/R77.8 ± (SEM)38.0 ± (SEM)~51%
24 hours post-I/R68.4 ± (SEM)37.0 ± (SEM)~46%
72 hours post-I/R74.2 ± (SEM)46.0 ± (SEM)~38%
Pro-inflammatory Cytokines (24h post-I/R)
IL-6IncreasedSignificantly DecreasedUndisclosed
TNF-αIncreasedSignificantly DecreasedUndisclosed
Anti-inflammatory Cytokines
IL-10 (24h and 72h post-I/R)BaselineIncreasedUndisclosed

Data from a study on ischemic stroke; I/R = Ischemia/Reperfusion. While not a direct atherosclerosis model, it demonstrates in vivo efficacy of a 15-LOX inhibitor in a mouse model of inflammation-related vascular injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in 15-LOX target validation studies.

Animal Models of Atherosclerosis

The most common mouse models for atherosclerosis are the Apolipoprotein E-deficient (ApoE-/-) and the LDL receptor-deficient (Ldlr-/-) mice.

Atherosclerosis_Induction_Workflow Workflow for Atherosclerosis Induction in Mice start Start animal_model Select Animal Model (e.g., ApoE-/- or Ldlr-/- mice) start->animal_model diet High-Fat/Western Diet (e.g., 21% fat, 0.15% cholesterol) animal_model->diet duration Feeding Duration (e.g., 8-16 weeks) diet->duration treatment Administer 15-LOX Inhibitor (e.g., Oral Gavage, Diet Admixture) duration->treatment analysis Tissue Collection and Analysis treatment->analysis end End analysis->end

Workflow for inducing atherosclerosis in mouse models.

Protocol for Atherosclerosis Induction in ApoE-/- Mice:

  • Animals: Use male or female ApoE-/- mice on a C57BL/6 background, aged 6-8 weeks at the start of the study.

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet: Switch mice from a standard chow diet to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol.

  • Duration: Continue the high-fat diet for a period of 8 to 16 weeks to induce robust atherosclerotic plaque development.

Administration of 15-LOX Inhibitors

The method of administration depends on the physicochemical properties of the inhibitor.

Example Protocol for Oral Administration of PD146176 (adapted from a rabbit study):

  • Formulation: The inhibitor can be mixed with the diet. For PD146176, it was meal-fed twice daily.

  • Dosage: The dosage used in the rabbit study was 175 mg/kg. Dosages for mice would need to be determined through pharmacokinetic and dose-ranging studies.

  • Frequency: Administer the inhibitor daily for the duration of the atherosclerosis induction period.

Example Protocol for Intraperitoneal (i.p.) Injection of ML351 (from a mouse stroke study):

  • Formulation: Dissolve ML351 in a suitable vehicle, such as DMSO.

  • Dosage: A dose of 50 mg/kg was used in the mouse stroke model.

  • Frequency: Administer via i.p. injection at specified time points relative to the experimental endpoint.

Quantification of Atherosclerotic Lesions

En Face Analysis of the Aorta:

  • Perfusion and Dissection: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Cleaning and Pinning: Remove adipose and connective tissue from the adventitial side. Cut the aorta longitudinally and pin it flat on a black wax surface.

  • Staining: Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

  • Imaging and Quantification: Capture high-resolution images of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion area as a percentage of the total aortic area.

Aortic Root Histology:

  • Tissue Processing: After perfusion, embed the upper portion of the heart, including the aortic root, in Optimal Cutting Temperature (OCT) compound and freeze.

  • Sectioning: Cut serial cryosections (e.g., 10 µm thick) through the aortic root.

  • Staining:

    • Oil Red O: To visualize neutral lipids within the plaques.

    • Hematoxylin and Eosin (H&E): For general morphology and lesion size.

    • Immunohistochemistry: Use specific antibodies to identify macrophages (e.g., anti-CD68 or Mac-2), smooth muscle cells (e.g., anti-α-smooth muscle actin), and other cellular components.

  • Imaging and Quantification: Capture images of the stained sections at multiple levels of the aortic root. Use image analysis software to measure the total lesion area and the area positive for specific stains.

Conclusion

The available evidence strongly supports 15-LOX as a valid therapeutic target for atherosclerosis. While specific data on "this compound" is lacking in the current literature, studies with other selective inhibitors like PD146176 and ML351 demonstrate that pharmacological inhibition of 15-LOX can reduce key pathological features of atherosclerosis, including macrophage accumulation, lipid deposition, and inflammation. Further research with novel and specific 15-LOX inhibitors in well-characterized murine models of atherosclerosis is warranted to translate these promising preclinical findings into potential new therapies for cardiovascular disease.

References

Unraveling the Molecular Blueprint of 15-LOX-IN-2: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled to elucidate the structure-activity relationship (SAR) of 15-LOX-IN-2, a potent dual inhibitor of 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and professionals in drug development, providing in-depth data, experimental protocols, and visualizations to facilitate a deeper understanding of this promising anti-inflammatory agent.

Based on its reported inhibitory concentrations, this compound has been identified as a novel thienopyrimidine heterodimer, referred to as heterodimer compound 11 in the primary scientific literature.[1] This guide will refer to the compound as This compound (heterodimer 11) .

Quantitative Inhibitory Profile

The inhibitory prowess of this compound (heterodimer 11) and its monomeric precursors has been quantified through in vitro assays. The results, summarized below, underscore the superior potency and selectivity of the heterodimeric structure.

Table 1: In Vitro Inhibitory Activity of this compound (heterodimer 11) and Related Monomers [1]

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) 15-LOX IC₅₀ (µM)
This compound (heterodimer 11) >100 0.065 >1538 1.86
Monomer 5i >100 0.098 >1020 1.97
Monomer 5j >100 0.085 >1176 2.06
Monomer 5k >100 0.068 >1470 2.15
Celecoxib (Reference) 15.10 0.049 308 -

| Meclofenamate Sodium (Reference)| - | - | - | 3.837 |

Deciphering the Structure-Activity Relationship (SAR)

The design of this compound (heterodimer 11) emerged from a "magic shotgun" approach, which involves the strategic combination of two distinct monomeric thienopyrimidine units. The investigation into the SAR of the monomeric series has yielded several key insights:

  • Core Scaffold: The tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine core is fundamental to the dual inhibitory action against both 15-LOX and COX-2.

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring attached to the pyrimidine core are critical determinants of inhibitory potency and selectivity.

  • The Power of Dimerization: The pivotal design strategy was the creation of a heterodimer from two active monomers. This was inspired by the concept of cross-talk between partner monomers within the COX-2 enzyme. The resulting this compound (heterodimer 11) demonstrated a synergistic enhancement of activity, establishing it as the most potent and selective dual inhibitor within the studied series.[1]

Visualizing the Molecular Landscape

To further clarify the biological context and experimental design, the following diagrams have been generated.

15-LOX_Signaling_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) 15-HPETE 15(S)-Hydroperoxy- eicosatetraenoic Acid (15-HPETE) Arachidonic_Acid->15-HPETE 15-LOX 15-LOX 15-Lipoxygenase (15-LOX) 15-HETE 15(S)-Hydroxy- eicosatetraenoic Acid (15-HETE) 15-HPETE->15-HETE GSH Peroxidase Lipoxins Lipoxins (e.g., Lipoxin A4) 15-HETE->Lipoxins Inflammation_Resolution Resolution of Inflammation Lipoxins->Inflammation_Resolution This compound This compound This compound->15-LOX Inhibition

Caption: The 15-Lipoxygenase (15-LOX) signaling pathway and the inhibitory action of this compound.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzymes, Substrates Incubation 1. Add Enzyme, Buffer, and Inhibitor to Plate Reagent_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Reaction_Start 2. Initiate Reaction with Substrate Incubation->Reaction_Start Measurement 3. Measure Absorbance/ Fluorescence over Time Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition vs. Control Measurement->Calc_Inhibition Calc_IC50 Generate Dose-Response Curve and Calculate IC50 Calc_Inhibition->Calc_IC50

Caption: General experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the inhibition of the peroxidase activity of purified human recombinant COX-1 and COX-2. The peroxidase activity, which is proportional to the cyclooxygenase activity, is monitored through the oxidation of a chromogenic substrate.

Procedure:

  • Enzyme, buffer, and heme are added to the wells of a 96-well plate.

  • Serial dilutions of the test compound are added, with DMSO serving as a vehicle control.

  • The plate is pre-incubated to allow for inhibitor-enzyme binding.

  • The reaction is initiated with the addition of arachidonic acid.

  • Absorbance is measured kinetically at the appropriate wavelength.

  • The rate of reaction is used to calculate the percent inhibition relative to the control.

  • IC₅₀ values are determined from the dose-response curve.

In Vitro 15-LOX Inhibition Assay

This assay measures the inhibition of 15-lipoxygenase activity by monitoring the formation of a conjugated diene product.

Procedure:

  • 15-LOX enzyme from soybean is combined with borate buffer in a UV-transparent plate or cuvette.

  • Various concentrations of the test compound are added.

  • Following a pre-incubation period, the reaction is started by the addition of the linoleic acid substrate.

  • The increase in absorbance at 234 nm is monitored over time.

  • Initial reaction rates are calculated to determine the percent inhibition.

  • IC₅₀ values are derived from the resulting dose-response curve.

References

15-Lipoxygenase-2 (15-LOX-2): A Comprehensive Technical Overview of its Expression and Role in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a multifaceted and often contradictory role in carcinogenesis. As a member of the lipoxygenase family, it catalyzes the dioxygenation of polyunsaturated fatty acids, primarily converting arachidonic acid to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1][2] The expression of 15-LOX-2 is highly tissue-specific and its dysregulation has been implicated in various cancers, including those of the prostate, breast, lung, and colorectum. This technical guide provides an in-depth analysis of 15-LOX-2 expression across different cancer cell lines, details of experimental methodologies for its detection, and an exploration of its associated signaling pathways.

Data Presentation: 15-LOX-2 Expression in Normal vs. Cancer Cell Lines

The expression of 15-LOX-2 is generally observed to be higher in normal epithelial cells compared to their cancerous counterparts, suggesting a potential role as a tumor suppressor in several cancer types.[3] However, in some malignancies, its expression is paradoxically upregulated. The following table summarizes the reported expression levels of 15-LOX-2 in various normal and cancer cell lines.

Tissue of OriginNormal Epithelial Cell Lines15-LOX-2 ExpressionCancer Cell Lines15-LOX-2 ExpressionReference
Prostate PrEC (Prostate Epithelial Cells)HighPC-3, LNCaP, DU145Not Detected[3]
Breast HMEC (Human Mammary Epithelial Cells)HighMCF-7, SK-BR-3, MDA-453Trace[3]
Lung NHBE (Normal Human Bronchial Epithelial)HighCalu I, MSK-3Not Detected
A549Significantly Up-regulated in LAC tissue
Bladder SVHUCHighU-9, U-14Not Detected
Skin NK (Normal Keratinocytes)HighNIH-3T3, HaCaT, SCC-M7, SCC-P9Not Detected
Head and Neck Normal Primary Cultured KeratinocytesHighSeven HNSCC cell linesSignificantly Reduced

Note: Expression levels are qualitative descriptions from the cited literature (e.g., "High," "Low," "Reduced," "Not Detected") based on methods like RT-PCR and Western Blotting. Direct quantitative comparison between studies may not be feasible due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of 15-LOX-2 expression is critical for understanding its role in cancer. Below are detailed methodologies for key experiments cited in the literature.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for 15-LOX-2 mRNA Expression

This method is used to detect and quantify the messenger RNA (mRNA) transcripts of the ALOX15B gene, providing an indication of gene expression.

  • RNA Isolation: Total RNA is extracted from cultured cancer cell lines or normal epithelial cells using a commercially available kit (e.g., TRIzol reagent) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry.

  • Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

  • Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for human 15-LOX-2. The reaction is typically performed for a set number of cycles (e.g., 25, 30, 35, and 40 cycles) to determine the relative abundance of the transcript.

  • Analysis: The PCR products are resolved by gel electrophoresis on an agarose gel and visualized by ethidium bromide staining. The intensity of the band corresponding to 15-LOX-2 is compared to a housekeeping gene (e.g., GAPDH) to normalize for initial RNA quantity.

Western Blotting for 15-LOX-2 Protein Expression

Western blotting is employed to detect and quantify the 15-LOX-2 protein in cell lysates.

  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation. The total protein concentration is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human 15-LOX-2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for 15-LOX-2 Localization in Tissues

IHC is used to visualize the distribution and localization of the 15-LOX-2 protein within tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Antigen retrieval is performed to unmask the antigenic sites, often by heat-induced epitope retrieval in a citrate buffer.

  • Immunostaining: The tissue sections are incubated with a primary antibody against 15-LOX-2, followed by incubation with a biotinylated secondary antibody and then a streptavidin-horseradish peroxidase conjugate.

  • Visualization: The signal is developed using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen. The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.

  • Analysis: The staining intensity and distribution of 15-LOX-2 are evaluated microscopically.

15-LOX-2 Enzyme Activity Assay

This assay measures the enzymatic activity of 15-LOX-2 by detecting its product, 15(S)-HETE.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared.

  • Enzyme Reaction: The sample is incubated with arachidonic acid, the substrate for 15-LOX-2.

  • Product Extraction: The reaction is stopped, and the lipids, including 15(S)-HETE, are extracted using an organic solvent.

  • Quantification: The amount of 15(S)-HETE is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a specific enzyme immunoassay (EIA) kit.

Signaling Pathways and Logical Relationships

The biological functions of 15-LOX-2 in cancer are mediated through complex signaling pathways. Its role as a tumor suppressor is often linked to the induction of cell cycle arrest and senescence. Conversely, in some contexts, its product 15(S)-HETE can promote proliferation and metastasis.

15-LOX-2 and PPAR-γ Feedback Loop

An inverse relationship has been observed between the expression of 15-LOX-2 and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in normal versus tumor cells. This suggests a feedback mechanism where the product of 15-LOX-2, 15(S)-HETE, acts as a ligand for PPAR-γ, which in turn can regulate 15-LOX-2 expression.

G cluster_0 15-LOX-2 / PPAR-γ Feedback node_15LOX2 15-LOX-2 node_15HETE 15(S)-HETE node_15LOX2->node_15HETE produces node_PPARG PPAR-γ node_15HETE->node_PPARG activates node_PPARG->node_15LOX2 downregulates

Caption: 15-LOX-2/PPAR-γ negative feedback loop.

15(S)-HETE-Mediated STAT3 Signaling in Lung Adenocarcinoma

In lung adenocarcinoma, the 15-LOX-2 product, 15(S)-HETE, has been shown to promote cell proliferation and migration through the activation of the STAT3 signaling pathway.

G cluster_1 15(S)-HETE / STAT3 Pathway node_15HETE 15(S)-HETE node_STAT3 STAT3 node_15HETE->node_STAT3 activates node_Proliferation Cell Proliferation node_STAT3->node_Proliferation node_Migration Cell Migration node_STAT3->node_Migration

Caption: 15(S)-HETE promotes proliferation via STAT3.

Experimental Workflow for Analyzing 15-LOX-2 Expression

The following diagram illustrates a typical workflow for the comprehensive analysis of 15-LOX-2 expression in cancer cell lines.

G cluster_2 15-LOX-2 Expression Analysis Workflow node_Cells Cancer Cell Lines & Normal Controls node_RNA RNA Isolation node_Cells->node_RNA node_Protein Protein Extraction node_Cells->node_Protein node_RTPCR RT-PCR node_RNA->node_RTPCR node_WB Western Blot node_Protein->node_WB node_mRNA mRNA Expression Level node_RTPCR->node_mRNA node_ProteinExp Protein Expression Level node_WB->node_ProteinExp

Caption: Workflow for 15-LOX-2 expression analysis.

Conclusion

The expression of 15-LOX-2 is significantly altered in a variety of cancer cell lines, with a predominant trend of downregulation in tumor cells compared to their normal counterparts, supporting its role as a tumor suppressor. However, the context-dependent upregulation and pro-tumorigenic functions in certain cancers like lung adenocarcinoma highlight the complexity of its biological role. The interplay between 15-LOX-2 and signaling molecules such as PPAR-γ and STAT3 provides potential targets for therapeutic intervention. Further research employing standardized quantitative methods is necessary to fully elucidate the prognostic and therapeutic potential of 15-LOX-2 in different cancers. This guide provides a foundational understanding for researchers and drug development professionals aiming to explore the intricate involvement of 15-LOX-2 in oncology.

References

The Downstream Effects of 15-Lipoxygenase-2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of inhibiting 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in a range of physiological and pathological processes. This document provides a comprehensive overview of the core biological consequences of 15-LOX-2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)

15-LOX-2, encoded by the ALOX15B gene, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs), primarily converting arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE)[1]. Unlike its isoform, 15-LOX-1, 15-LOX-2 is not typically found in leukocytes but is expressed in tissues such as the prostate, lung, skin, and cornea. Emerging evidence has positioned 15-LOX-2 as a critical player in diverse cellular processes, including cell growth, inflammation, and a form of iron-dependent cell death known as ferroptosis. Consequently, the inhibition of 15-LOX-2 has become a focal point for therapeutic intervention in various diseases, most notably cancer and inflammatory disorders.

Core Downstream Effects of 15-LOX-2 Inhibition

The inhibition of 15-LOX-2 triggers a cascade of downstream effects, primarily impacting cell proliferation, inflammatory signaling, and cellular susceptibility to ferroptosis.

Modulation of Cell Proliferation and Growth

A significant body of research indicates that 15-LOX-2 functions as a tumor suppressor, particularly in prostate cancer. Its expression is often downregulated in cancerous tissues, and its re-introduction can inhibit cell growth. Inhibition of 15-LOX-2, therefore, can lead to an increase in cell proliferation.

Inducible expression of 15-LOX-2 has been shown to inhibit DNA synthesis, as evidenced by a 15-46% reduction in 5-bromo-2-deoxy-uridine (BrdU) incorporation in premalignant keratinocytes. This growth-inhibitory effect can be reversed by LOX inhibitors like baicalein.

Attenuation of Inflammatory Signaling

15-LOX-2 and its metabolic products are involved in inflammatory pathways. The inhibition of 12/15-LOX has been demonstrated to suppress neuroinflammation by inhibiting the activation of NLRP1 and NLRP3 inflammasomes. Furthermore, 12/15-LOX and its product, 12-HETE, can directly activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, contributing to neuroinflammation[2]. Inhibition of 15-LOX-2 is therefore a promising strategy for mitigating inflammation.

Regulation of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. 15-LOX-2, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within membrane phospholipids[3]. Inhibition of the 15-LOX-2/PEBP1 complex can, therefore, protect cells from ferroptotic cell death. This has significant implications for neurodegenerative diseases and other conditions where ferroptosis is implicated.

Quantitative Data on 15-LOX-2 Inhibition

The following tables summarize key quantitative data related to the inhibition of 15-LOX-2.

Table 1: Inhibitory Potency (IC50) of Selected 15-LOX-2 Inhibitors

InhibitorIC50 (µM)Cell/Enzyme SystemReference
Nordihydroguaiaretic acid (NDGA)11.0 ± 0.715-LOX-2[4]
6,7-dihydroxyisoflavan815-LOX-2[5]
MLS0005450912.6h15-LOX-2
MLS0005369243.1h15-LOX-2
MLS0003270690.34 ± 0.05h15-LOX-2
MLS0003271860.53 ± 0.04h15-LOX-2
MLS0003272060.87 ± 0.06h15-LOX-2
Compound 1026.9 ± 1.0h15-LOX-2
Compound 1325.0 ± 1.1h15-LOX-2
Quercetin4.84 ± 6.43Soybean 15-LOX
Baicalein22.46 ± 1.32Soybean 15-LOX

Table 2: Effects of 15-LOX-2 Modulation on Cellular Processes

Cellular ProcessEffect of 15-LOX-2 ActivityQuantitative ChangeCell Type/ModelReference
DNA SynthesisInhibition15-46% reduction in BrdU incorporationPremalignant mouse keratinocytes
Cell ProliferationInhibitionSignificantly lower at 12, 24, 36, and 48 h (p < 0.01 to p < 0.001)HT22 cells (12/15-LOX overexpression)
FerroptosisSensitizationLD50 of RSL3 dropped from 6.8 µM to 0.5 µMHEK293 cells (15-LOX-1 overexpression)
Lipid AccumulationPromotionSilencing ALOX15B decreased cellular lipid accumulationHuman macrophages

Signaling Pathways Modulated by 15-LOX-2 Inhibition

The downstream effects of 15-LOX-2 inhibition are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

G cluster_upstream Upstream Stimuli cluster_15lox 15-LOX-2 Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects Stimuli Pro-inflammatory Stimuli / Growth Factors ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid Induces release LOX2 15-LOX-2 ArachidonicAcid->LOX2 Substrate HETE 15(S)-HETE LOX2->HETE Produces p38 p38 MAPK HETE->p38 Activates ROS ROS HETE->ROS Increases NFkB NF-κB p38->NFkB Activates Proliferation Cell Proliferation p38->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Ferroptosis Ferroptosis ROS->Ferroptosis Induces Inhibitor 15-LOX-2 Inhibitor Inhibitor->LOX2

Caption: Signaling pathways downstream of 15-LOX-2 activation and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

15-LOX-2 Enzymatic Activity Assay

This protocol is adapted from a spectrophotometric method for measuring 15-lipoxygenase inhibition.

Materials:

  • 15-LOX-2 enzyme solution (e.g., from soybean, diluted in 0.2 M borate buffer)

  • Linoleic acid (substrate) solution (250 µM in borate buffer)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor dissolved in DMSO

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the enzyme solution to a final concentration of approximately 200 U/ml in borate buffer and keep it on ice.

  • In a cuvette, pipette 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution (or DMSO for control). Incubate for 5 minutes at room temperature.

  • Initiate the reaction by rapidly adding 500 µL of the linoleic acid substrate solution to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The increase in absorbance corresponds to the formation of the conjugated diene product.

  • Calculate the rate of reaction and the percentage of inhibition compared to the control.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the general steps for a BrdU incorporation assay to measure DNA synthesis.

Materials:

  • Cells of interest

  • BrdU labeling solution (10 µM in cell culture medium)

  • Fixing/Denaturing Solution (e.g., 1-2.5 M HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • 96-well plate

  • Plate reader or fluorescence microscope

Procedure:

  • Plate cells in a 96-well plate and treat with the 15-LOX-2 inhibitor or vehicle control for the desired time.

  • Add the BrdU labeling solution to each well and incubate for 1-24 hours at 37°C, allowing BrdU to be incorporated into newly synthesized DNA.

  • Remove the labeling solution and fix the cells with a suitable fixative (e.g., 3.7% formaldehyde) for 15 minutes.

  • Denature the DNA by adding an acid solution (e.g., 2N HCl) for 10-60 minutes to expose the incorporated BrdU.

  • Neutralize the acid and wash the cells with PBS.

  • Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Quantify the fluorescence using a plate reader or visualize and count BrdU-positive cells using a fluorescence microscope.

Western Blot for p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK as an indicator of its activation.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Quantification of 15(S)-HETE by LC-MS/MS

This protocol provides a general workflow for the analysis of 15-LOX-2 products.

Materials:

  • Cell culture supernatants or tissue homogenates

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Collect biological samples and add an internal standard.

  • Extract the lipids using a suitable method, such as solid-phase extraction.

  • Reconstitute the dried extract in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a C18 column with a suitable gradient.

  • Detect and quantify 15(S)-HETE using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transition for 15(S)-HETE is typically monitored.

  • Generate a standard curve to quantify the concentration of 15(S)-HETE in the samples.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting cellular ROS using a fluorescent probe.

Materials:

  • Cells of interest

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells and treat them with the 15-LOX-2 inhibitor or vehicle control.

  • Load the cells with DCFH-DA (typically 5-10 µM) in PBS for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Wash the cells with PBS to remove excess probe.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~488 nm excitation and ~525 nm emission).

  • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying 15-LOX-2 inhibition and the logical relationship between 15-LOX-2 inhibition and its downstream consequences.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment Treatment with 15-LOX-2 Inhibitor CellCulture->Treatment ProliferationAssay Proliferation Assay (BrdU) Treatment->ProliferationAssay WesternBlot Western Blot (p-p38) Treatment->WesternBlot LCMS LC-MS/MS (15-HETE) Treatment->LCMS ROS_Assay ROS Measurement Treatment->ROS_Assay DataAnalysis Quantitative Analysis ProliferationAssay->DataAnalysis WesternBlot->DataAnalysis LCMS->DataAnalysis ROS_Assay->DataAnalysis

Caption: A typical experimental workflow for investigating the effects of 15-LOX-2 inhibition.

G cluster_consequences Functional Consequences LOX2_Inhibition 15-LOX-2 Inhibition Reduced_15HETE Decreased 15(S)-HETE Production LOX2_Inhibition->Reduced_15HETE Reduced_ROS Decreased ROS Production LOX2_Inhibition->Reduced_ROS Altered_Signaling Altered Downstream Signaling (↓ p38 MAPK, ↓ NF-κB) Reduced_15HETE->Altered_Signaling Increased_Proliferation Increased Cell Proliferation (in cancer models) Altered_Signaling->Increased_Proliferation Anti_Inflammatory Anti-inflammatory Effects Altered_Signaling->Anti_Inflammatory Reduced_Ferroptosis Inhibition of Ferroptosis Reduced_ROS->Reduced_Ferroptosis

Caption: Logical flow of the downstream consequences of 15-LOX-2 inhibition.

Conclusion

The inhibition of 15-LOX-2 presents a compelling therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. Understanding the intricate downstream effects of this inhibition is paramount for the development of effective and specific therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the key molecular consequences, offering detailed experimental protocols for their investigation, and presenting the quantitative data that underpins our current understanding. As research in this field continues to evolve, a thorough comprehension of the downstream signaling and cellular responses to 15-LOX-2 inhibition will be crucial for translating these scientific discoveries into clinical applications.

References

Methodological & Application

Application Notes and Protocols: 15-LOX-IN-2 In Vitro Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1][2] These products, including 15-hydroxyeicosatetraenoic acid (15-HETE), are involved in a variety of physiological and pathological processes, making 15-LOX a significant target in drug discovery for inflammatory diseases and cancer.[3] This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay to evaluate inhibitors of 15-LOX, using 15-LOX-IN-2 as a representative compound.

The assay described herein is a continuous spectrophotometric method that monitors the formation of the conjugated diene product, which exhibits a characteristic absorbance at 234 nm.[1] This allows for the real-time measurement of enzyme activity and the determination of key kinetic parameters, such as IC₅₀, Kᵢ, and the mode of inhibition.

Signaling Pathway of 15-Lipoxygenase

15-LOX enzymes play a crucial role in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by various enzymes, including lipoxygenases. 15-LOX converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-HETE. These lipid mediators can then signal through various receptors to modulate inflammatory responses.

15-LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 15-HpETE 15-HpETE Arachidonic_Acid->15-HpETE 15-LOX 15-LOX 15-LOX 15-HETE 15-HETE 15-HpETE->15-HETE GPx Inflammatory_Response Inflammatory_Response 15-HETE->Inflammatory_Response

Figure 1: Simplified signaling pathway of 15-Lipoxygenase.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human Recombinant 15-LOX-2Cayman Chemical10007871-80°C
Arachidonic AcidCayman Chemical90010-20°C
This compound(Example) Sigma-AldrichSMLXXXX-20°C
HEPES BufferSigma-AldrichH3375Room Temperature
Sodium ChlorideSigma-AldrichS9888Room Temperature
EDTASigma-AldrichE9884Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Equipment
  • UV-Vis Spectrophotometer capable of reading 96-well plates or individual cuvettes at 234 nm.

  • 96-well UV-transparent microplates or quartz cuvettes.

  • Pipettes and tips.

  • Incubator or water bath set to 25°C.

Solution Preparation
  • Assay Buffer: 25 mM HEPES, 50 mM NaCl, 100 µM EDTA, pH 7.5. Prepare fresh and store at 4°C.

  • Enzyme Stock Solution: Reconstitute lyophilized 15-LOX-2 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: Dilute the enzyme stock solution in ice-cold assay buffer to the desired final concentration (e.g., 5-20 nM). Prepare fresh before each experiment.

  • Substrate Stock Solution: Dissolve arachidonic acid in ethanol to a concentration of 10 mM. Store at -20°C.

  • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired concentrations (e.g., 0.5 µM to 50 µM).

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in DMSO.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

IC50_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Assay Buffer, Inhibitor (or DMSO), and Enzyme to Wells/Cuvettes Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate at 25°C for 5 minutes Plate_Setup->Pre-incubation Initiate_Reaction Add Substrate (Arachidonic Acid) to Initiate the Reaction Pre-incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 234 nm for 5-10 minutes Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Reaction Velocities and Determine IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 15-LOX-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-lipoxygenases (15-LOX) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid (AA), leading to the production of bioactive lipid mediators.[1][2][3] These mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, apoptosis, and cancer progression.[1][2] There are two primary isoforms in humans, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B), which exhibit distinct tissue distribution and substrate specificities. 15-LOX-IN-2 is a potent inhibitor of 15-LOX activity and serves as a valuable tool for investigating the biological functions of the 15-LOX pathway in various disease models.

This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, designed to guide researchers in their studies of 15-LOX signaling.

Physicochemical Properties and Stock Solution Preparation

While specific data for this compound is not widely published, a closely related and likely identical compound, ALOX15-IN-2, is commercially available. The following information is based on available data for ALOX15-IN-2.

PropertyValueSource
Target Rabbit and Human ALOX15
IC50 (Linoleic Acid) 1.55 µM (rabbit), 2.79 µM (human)
IC50 (Arachidonic Acid) Not specified
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C or -80°CGeneral Lab Practice

Stock Solution Preparation (10 mM):

This compound is typically supplied as a pre-dissolved solution in DMSO (e.g., 10 mM). If supplied as a solid, calculate the required amount of DMSO to achieve the desired stock concentration.

  • Calculation Example: To prepare a 10 mM stock solution from 1 mg of this compound (assuming a hypothetical molecular weight of 400 g/mol ):

    • Volume of DMSO (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume of DMSO (µL) = (0.001 g / 400 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 250 µL

Important Considerations:

  • Use anhydrous, sterile DMSO for reconstitution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Before use, warm the stock solution to room temperature and vortex briefly.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Inhibition of 15-HETE Production

This protocol is designed to assess the inhibitory effect of this compound on the production of 15-HETE, a primary product of 15-LOX activity.

Cell Line Selection:

Choose a cell line known to express 15-LOX. Examples include:

  • Human colorectal cancer cell lines (e.g., HT-29, Caco-2)

  • Human macrophages and lung epithelial cells

  • Prostate cancer cell lines (PC-3)

  • Keratinocytes

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Arachidonic acid (AA) solution

  • Phosphate-buffered saline (PBS)

  • ELISA kit for 15-HETE or LC-MS/MS system for lipid analysis

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.

  • Cell Culture: Culture the cells until they reach the desired confluency (typically 70-80%).

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations in the range of 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Pre-incubate the cells with the inhibitor for a period of 1 to 4 hours. This pre-incubation time may need to be optimized.

  • Stimulation:

    • Prepare a working solution of arachidonic acid in the cell culture medium. A typical final concentration is 10-30 µM.

    • Add the arachidonic acid solution to the wells and incubate for a specified time (e.g., 15-60 minutes).

  • Sample Collection:

    • Collect the cell culture supernatant for the analysis of secreted 15-HETE.

    • Optionally, lyse the cells to measure intracellular 15-HETE levels.

  • 15-HETE Quantification:

    • Analyze the collected samples using a 15-HETE ELISA kit according to the manufacturer's instructions or by LC-MS/MS for more precise quantification.

  • Data Analysis:

    • Calculate the percentage of inhibition of 15-HETE production at each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value of this compound in your cellular system.

Protocol 2: Cell Viability and Proliferation Assays

This protocol assesses the effect of 15-LOX inhibition on cell viability and proliferation.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • BrdU incorporation assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.

    • Incubate for 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT/WST-1 Assay):

    • At the end of the incubation period, add the viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time and measure the absorbance at the appropriate wavelength.

  • Cell Proliferation Assessment (BrdU Assay):

    • During the final hours of the incubation period (e.g., 2-4 hours), add BrdU to the wells.

    • Follow the manufacturer's protocol for the BrdU incorporation assay to quantify DNA synthesis.

  • Data Analysis:

    • Normalize the results to the vehicle control to determine the percentage of viable or proliferating cells.

    • Plot the data to visualize the dose-dependent and time-dependent effects of this compound.

Protocol 3: Apoptosis Assay

This protocol determines if inhibition of 15-LOX induces apoptosis.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

Signaling Pathway and Experimental Workflow

The 15-LOX pathway is a key branch of the arachidonic acid cascade. Inhibition of 15-LOX by this compound is expected to modulate downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 Stimuli aa Arachidonic Acid (AA) pla2->aa Releases lox15 15-LOX aa->lox15 hpete 15(S)-HPETE lox15->hpete Oxygenation gpx GPx hpete->gpx hete 15(S)-HETE gpx->hete Reduction downstream Downstream Signaling (e.g., PPARγ activation, ROS generation) hete->downstream inhibitor This compound inhibitor->lox15 Inhibits effects Cellular Effects (Proliferation, Apoptosis, Inflammation) downstream->effects

Caption: 15-LOX signaling pathway and the inhibitory action of this compound.

G start Start seed Seed Cells in Multi-well Plates start->seed culture Culture to Desired Confluency seed->culture treat Treat with this compound (or vehicle control) culture->treat stimulate Stimulate with Arachidonic Acid (for 15-HETE assay) treat->stimulate incubate Incubate for Desired Time (for viability/apoptosis assays) treat->incubate collect Collect Supernatant/Lysates or Harvest Cells stimulate->collect incubate->collect analyze Analyze Samples (ELISA, LC-MS, Flow Cytometry, etc.) collect->analyze data Data Analysis and Interpretation analyze->data end End data->end

References

Application Notes and Protocols for 15-Lipoxygenase Inhibition in In Vivo Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase (15-LOX), and its murine ortholog 12/15-lipoxygenase (12/15-LOX), are key enzymes in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play a complex role in inflammation. Depending on the context, 12/15-LOX activity can either promote or resolve inflammation, making it a critical target for therapeutic intervention in various inflammatory diseases. This document provides detailed application notes and protocols for the use of a selective 12/15-LOX inhibitor, ML351, in in vivo mouse models of inflammation, based on published research. While the specific compound "15-LOX-IN-2" was not identified in the scientific literature, ML351 serves as a well-documented alternative for researchers interested in studying the in vivo effects of 15-LOX inhibition.

Featured 12/15-LOX Inhibitor: ML351

ML351 is a potent and selective small-molecule inhibitor of human 15-LOX-1 and mouse 12/15-LOX. It has been utilized in various preclinical models to probe the function of this enzyme in inflammatory processes.

Data Presentation: ML351 Dosage in Mouse Models

The following table summarizes the reported dosages and administration routes for ML351 in different in vivo mouse models of inflammation.

Inflammation Model Mouse Strain Dosage Administration Route Treatment Schedule Key Findings
Ischemia/Reperfusion (Stroke) Swiss Albino50 mg/kgIntraperitoneal (i.p.)Single injection at recanalizationSignificantly reduced infarct volume and neurological deficit; decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[1][2]
Type 1 Diabetes (Streptozotocin-induced) C57BL/6JNot specifiedNot specifiedDaily injectionsPrevented diabetes development; preserved β-cell mass[3][4]
Type 1 Diabetes (NOD model) NOD24 mg/kgNot specifiedDaily injections for 2 weeksPrevented dysglycemia; reduced β-cell oxidative stress[3]
Myocardial Infarction C57BL/650 mg/kgSubcutaneous (s.c.)Single injection 2 hours post-MIDysregulated acute immune response and impaired cardiac repair
Kdo2-Lipid A (KLA) induced inflammation C57BL/625 mg/kgIntraperitoneal (i.p.)Single bolus injection 5 minutes after KLAOveractivated inflammation, delaying resolution

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of 12/15-LOX and the point of inhibition by ML351.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX 12/15-Lipoxygenase Arachidonic_Acid->LOX HPETE 12(S)-HPETE / 15(S)-HPETE LOX->HPETE HETE 12(S)-HETE / 15(S)-HETE HPETE->HETE Inflammation Pro-inflammatory Effects (e.g., cytokine release, oxidative stress) HETE->Inflammation ML351 ML351 ML351->LOX Inhibition

Caption: Simplified 12/15-LOX signaling pathway and ML351 inhibition.

Experimental Protocols

Protocol 1: Ischemia/Reperfusion (Stroke) Model in Mice

This protocol is based on methodologies described for investigating the effects of ML351 in a mouse model of stroke.

1. Animals:

  • Male Swiss Albino mice (8-12 weeks old).

2. Reagents:

  • ML351 (12/15-LOX inhibitor)

  • Vehicle (e.g., DMSO)

  • Saline

  • Anesthetic (e.g., isoflurane)

3. Experimental Procedure:

  • Induction of Ischemia:

    • Anesthetize the mouse.

    • Perform middle cerebral artery occlusion (MCAo) for 1 hour to induce ischemia.

  • Drug Administration:

    • At the time of recanalization (reperfusion), administer a single intraperitoneal (i.p.) injection of ML351 (50 mg/kg) or vehicle.

  • Post-operative Care and Monitoring:

    • Monitor the animals for recovery from anesthesia.

    • Assess neurological deficit at 6, 24, and 72 hours post-ischemia.

  • Endpoint Analysis:

    • At the designated time points (6, 24, and 72 hours), euthanize the mice.

    • Collect brain tissue for analysis.

    • Infarct Volume: Perform Nissl staining on brain sections to determine the infarct volume.

    • Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates using ELISA.

    • Lipid Peroxidation: Assess lipid peroxidation using a malondialdehyde (MDA) assay.

Experimental Workflow Diagram

G start Start mcao Middle Cerebral Artery Occlusion (1h) start->mcao reperfusion Reperfusion mcao->reperfusion injection Administer ML351 (50 mg/kg, i.p.) or Vehicle reperfusion->injection monitoring Neurological Scoring (6, 24, 72h) injection->monitoring euthanasia Euthanasia (6, 24, or 72h) monitoring->euthanasia analysis Tissue Collection & Analysis (Infarct Volume, Cytokines, MDA) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for ML351 in a mouse stroke model.

Protocol 2: Myocardial Infarction Model in Mice

This protocol is based on methodologies described for investigating the effects of ML351 in a mouse model of myocardial infarction.

1. Animals:

  • Male C57BL/6 mice (8-12 weeks old).

2. Reagents:

  • ML351

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical supplies for coronary artery ligation.

3. Experimental Procedure:

  • Induction of Myocardial Infarction (MI):

    • Anesthetize the mouse.

    • Perform permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration:

    • Two hours post-MI, administer a single subcutaneous (s.c.) injection of ML351 (50 mg/kg) or vehicle.

  • Post-operative Care and Monitoring:

    • Monitor the animals for recovery and signs of distress.

  • Endpoint Analysis:

    • At designated time points (e.g., day 1 and day 5 post-MI), euthanize the mice.

    • Collect heart and spleen tissue.

    • Immunophenotyping: Analyze immune cell populations (e.g., macrophages, neutrophils, monocytes) in the heart and spleen using flow cytometry.

    • Cytokine Analysis: Measure inflammatory cytokine levels in tissue homogenates.

Logical Relationship Diagram

G cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Observed Outcomes in Mouse Models ML351 ML351 Administration LOX_inhibition Inhibition of 12/15-LOX ML351->LOX_inhibition Lipid_mediator_alt Altered Bioactive Lipid Mediator Profile LOX_inhibition->Lipid_mediator_alt Cytokine_mod Modulation of Inflammatory Cytokines Lipid_mediator_alt->Cytokine_mod Cell_influx_alt Altered Immune Cell Infiltration Lipid_mediator_alt->Cell_influx_alt Tissue_damage_red Reduced Tissue Damage (e.g., Infarct Size) Cytokine_mod->Tissue_damage_red Cell_influx_alt->Tissue_damage_red

Caption: Logical relationship of ML351 intervention and outcomes.

Conclusion

The selective 12/15-LOX inhibitor ML351 has been demonstrated to be a valuable tool for investigating the role of this enzyme in various in vivo mouse models of inflammation. The provided data and protocols offer a starting point for researchers aiming to explore the therapeutic potential of 15-LOX inhibition. It is crucial to note that the effects of ML351 can be context-dependent, as evidenced by its protective role in stroke and diabetes models versus a potentially detrimental effect on cardiac repair post-myocardial infarction. Therefore, careful consideration of the specific inflammatory model and endpoints is essential for experimental design and data interpretation.

References

Application Notes and Protocols: Measuring 15-HETE Production Following Treatment with a 15-LOX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for measuring the production of 15-hydroxyeicosatetraenoic acid (15-HETE) in a cell-based assay following treatment with a 15-lipoxygenase-2 (15-LOX-2) inhibitor. The protocol outlines the necessary steps from cell culture and inhibitor treatment to the final quantification of 15-HETE using either an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended to assist researchers in the evaluation of novel 15-LOX-2 inhibitors and their impact on the arachidonic acid metabolic pathway.

Introduction

15-lipoxygenases (15-LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce bioactive lipid mediators.[1] Specifically, 15-LOX-2 converts AA into 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently reduced to 15-HETE.[2][3] This pathway is implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.[2][4] Therefore, the development of specific 15-LOX-2 inhibitors is a promising therapeutic strategy. This protocol provides a robust methodology to assess the efficacy of such inhibitors by measuring the downstream product, 15-HETE.

Signaling Pathway and Inhibition

The enzymatic conversion of arachidonic acid to 15-HETE by 15-LOX-2 is a key step in the production of this signaling molecule. 15-LOX-2 inhibitors are designed to bind to the enzyme and block its catalytic activity, thereby reducing the synthesis of 15-HETE. The general mechanism is depicted below.

AA Arachidonic Acid (AA) LOX2 15-LOX-2 AA->LOX2 HPETE 15-HPETE LOX2->HPETE O2 HETE 15-HETE HPETE->HETE GPx GSH_GSSG GSH -> GSSG Inhibitor 15-LOX-IN-2 Inhibitor->LOX2

Figure 1: 15-LOX-2 signaling pathway and inhibition.

Experimental Workflow

The overall experimental workflow for assessing the efficacy of a 15-LOX-2 inhibitor is outlined below. This process involves cell culture, inhibitor treatment, stimulation of 15-HETE production, sample collection, and subsequent analysis.

cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_sample_prep Sample Collection & Preparation cluster_analysis Analysis A Seed cells (e.g., HEK293 expressing h15-LOX-2) B Pre-incubate with this compound or Vehicle (DMSO) A->B C Stimulate 15-HETE production (e.g., with AA, Ca2+ ionophore) B->C D Collect cell culture supernatant C->D E Acidify and store samples at -80°C D->E F Quantify 15-HETE E->F G ELISA F->G H LC-MS/MS F->H

Figure 2: Experimental workflow for 15-HETE measurement.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human 15-LOX-2 are recommended. Other cell lines endogenously expressing 15-LOX-2 can also be used.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO).

  • Arachidonic Acid (AA): Prepare a stock solution in ethanol.

  • Calcium Ionophore A23187: Prepare a stock solution in DMSO.

  • Calcium Chloride (CaCl2): Prepare a stock solution in water.

  • Phosphate Buffered Saline (PBS)

  • Hydrochloric Acid (HCl)

  • 15-HETE ELISA Kit: Commercially available kits (e.g., from Cayman Chemical, Assay Genie).

  • LC-MS/MS equipment and standards: For advanced and more sensitive quantification.

Cell Culture and Treatment
  • Cell Seeding: Seed HEK293-h15-LOX-2 cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Inhibitor Pre-incubation: The following day, replace the culture medium with serum-free DMEM. Add the desired concentrations of this compound (or vehicle control, e.g., 0.2% DMSO) to the cells and incubate for 20 minutes at 37°C.

  • Stimulation of 15-HETE Production: To induce 15-HETE production, add a stimulation cocktail containing 100 µM CaCl2, 5 µM Calcium Ionophore A23187, and 1 µM arachidonic acid to each well. Incubate for 10 minutes at 37°C.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Sample Preparation: Acidify the collected supernatant with HCl to a final concentration of 40 µM. Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

15-HETE Quantification: ELISA Method

This method is based on a competitive immunoassay.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the commercial ELISA kit manual. A typical standard curve may range from 0.13 to 8 ng/mL.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the microtiter plate pre-coated with a 15-HETE antibody.

    • Add a fixed amount of HRP-labeled 15-HETE to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The color intensity is inversely proportional to the amount of 15-HETE in the sample.

    • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentration of 15-HETE in the samples by comparing their absorbance to the standard curve.

15-HETE Quantification: LC-MS/MS Method

This method offers higher specificity and sensitivity.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw the acidified samples.

    • Add an internal standard (e.g., 15(S)-HETE-d8) to each sample.

    • Perform SPE to extract and concentrate the eicosanoids.

    • Elute the analytes and evaporate the solvent.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient elution.

    • Detect 15-HETE using multiple reaction monitoring (MRM) in negative ion mode. A common transition for 15-HETE is m/z 319.2 → 219.

  • Data Analysis: Quantify the amount of 15-HETE in each sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Data Presentation

The quantitative results from either the ELISA or LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison between different treatment groups.

Treatment GroupInhibitor Concentration (µM)15-HETE Concentration (pg/mL or ng/mL)Standard Deviation% Inhibition
Vehicle Control (DMSO)0[Value][Value]0%
This compound0.1[Value][Value][Value]
This compound1[Value][Value][Value]
This compound10[Value][Value][Value]

Table 1: Summary of 15-HETE Production after this compound Treatment. The percentage of inhibition is calculated relative to the vehicle control group.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory effect of compounds on 15-LOX-2 activity by measuring 15-HETE production in a cell-based system. By following these guidelines, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting the 15-LOX pathway. The choice between ELISA and LC-MS/MS will depend on the required sensitivity, specificity, and available resources.

References

Application of 15-LOX-IN-2 in the Study of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

Introduction

Lipid peroxidation is a critical process implicated in a wide array of physiological and pathological conditions, including inflammation, neurodegenerative diseases, and a specific form of iron-dependent cell death known as ferroptosis. The 15-lipoxygenase (15-LOX) family of enzymes, particularly 15-LOX-2, are key players in the initiation and propagation of lipid peroxidation.[1][2] These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the formation of lipid hydroperoxides.[3][4] The accumulation of these reactive species can disrupt membrane integrity and trigger downstream signaling cascades culminating in cellular demise.

This document provides detailed application notes and protocols for the use of a representative selective 15-lipoxygenase-2 inhibitor, herein referred to as "15-LOX-IN-2," for studying lipid peroxidation. It is important to note that "this compound" is a representative name, and researchers should refer to the specific characteristics of the chosen inhibitor (e.g., ML351, PD146176, or newly developed compounds like FerroLOXINs) for precise experimental design.

Mechanism of Action

15-LOX-2, often in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), catalyzes the peroxidation of PUFAs esterified in phospholipids, a key step in the execution of ferroptosis.[1] Selective inhibitors of 15-LOX-2 are designed to bind to the active site of the enzyme, preventing the catalytic reaction and thereby reducing the formation of lipid hydroperoxides. These inhibitors are invaluable tools for elucidating the role of 15-LOX-2 in various biological processes and for validating it as a therapeutic target.

Data Presentation: Properties of Representative 15-LOX Inhibitors

The selection of an appropriate inhibitor is crucial for specific and reliable experimental outcomes. The table below summarizes the properties of several well-characterized 15-LOX inhibitors.

InhibitorTarget(s)IC50 / KiSelectivityKey Applications
PD146176 15-LOXIC50 = 0.54 µM (rabbit reticulocyte 15-LO); Ki = 197 nMSelective for 15-LOX over 5-LOX, 12-LOX, COX-1, and COX-2Studying the role of 15-LOX in atherosclerosis and neurodegenerative diseases.
ML351 15-LOX-1IC50 = 200 nM>250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2Investigating 15-LOX-1 in stroke, neurodegeneration, and diabetes.
FerroLOXIN-1 & 2 15-LOX-2/PEBP1 complexEffective at nanomolar concentrations against RSL3-induced ferroptosisSpecific for the 15-LOX-2/PEBP1 complex; no significant activity against 15-LOX-2 alone at ≥20 µMSpecifically studying the role of the 15-LOX-2/PEBP1 complex in ferroptosis.
MLS000545091 15-LOX-2Ki = 0.9 µM (mixed-type inhibitor)>20-fold selectivity over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2Probing the specific role of 15-LOX-2 in tumor progression.
MLS000536924 15-LOX-2Ki = 2.5 µM (competitive inhibitor)>20-fold selectivity over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2Investigating the function of 15-LOX-2 in cancer biology.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the 15-LOX-2 signaling pathway in lipid peroxidation and a typical experimental workflow for studying the effects of a 15-LOX-2 inhibitor.

G cluster_0 Cellular Stress cluster_1 15-LOX-2 Pathway cluster_2 Cellular Outcome PUFA Polyunsaturated Fatty Acids (PUFAs) in Phospholipids LOX15_PEBP1 15-LOX-2 / PEBP1 Complex PUFA->LOX15_PEBP1 Lipid_HP Lipid Hydroperoxides (PE-AA-OOH) LOX15_PEBP1->Lipid_HP Oxygenation Ferroptosis Ferroptosis Lipid_HP->Ferroptosis Membrane Damage inhibitor This compound inhibitor->LOX15_PEBP1 Inhibition G cluster_assays Downstream Assays start Seed Cells in Culture Plates treatment Pre-treat with this compound or Vehicle Control start->treatment induction Induce Ferroptosis (e.g., with RSL3 or Erastin) treatment->induction incubation Incubate for a Defined Period induction->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY Staining) incubation->lipid_ros western_blot Western Blot Analysis (e.g., for 15-LOX-2, GPX4) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis lipid_ros->data_analysis western_blot->data_analysis

References

Application Note: Quantitative Analysis of 15-LOX-2 Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of metabolites produced by 15-lipoxygenase-2 (15-LOX-2). 15-LOX-2 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These metabolites are implicated in a variety of physiological and pathological processes, including inflammation and cancer. The presented method, employing solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis, is suitable for the accurate quantification of 15-LOX-2 metabolites in various biological matrices such as cell culture supernatants and plasma.

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Human epithelial 15-lipoxygenase-2 (15-LOX-2), encoded by the ALOX15B gene, predominantly converts arachidonic acid (AA) into 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE). This intermediate is then rapidly reduced to the more stable 15S-hydroxyeicosatetraenoic acid (15S-HETE) by cellular peroxidases.[1] Unlike 15-LOX-1, which produces a mixture of 15-HETE and 12-HETE, 15-LOX-2 is highly specific for the production of 15S-HpETE from AA.[1]

The metabolites of 15-LOX-2 are involved in the regulation of inflammatory responses. For instance, 15-HETE can be further metabolized to lipoxins, which are specialized pro-resolving mediators that play a role in the resolution of inflammation.[1][2][3] Given the importance of 15-LOX-2 in human health and disease, reliable and sensitive analytical methods are essential for studying its activity and the function of its metabolites. This application note provides a detailed protocol for the extraction and quantification of 15-LOX-2 metabolites using LC-MS/MS.

Experimental

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Acids: Formic acid, Acetic acid

  • SPE Cartridges: C18 solid-phase extraction cartridges

  • Internal Standard: 15(S)-HETE-d8 or other suitable deuterated standard

  • Standards: 15(S)-HETE, 15(S)-HpETE (handle with care as it is less stable)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of 15-LOX-2 metabolites from biological matrices.

  • Acidification: Acidify the sample (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with 2M hydrochloric acid. This step is crucial for the efficient retention of the acidic eicosanoids on the C18 stationary phase.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% aqueous methanol to remove polar impurities. Subsequently, wash with 10 mL of hexane to elute non-polar lipids.

  • Elution: Elute the 15-LOX-2 metabolites with 10 mL of methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical gradient starts with a lower percentage of organic phase and gradually increases to elute the analytes. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.020
3.020
16.065
19.095
23.095
23.220
25.020
Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of eicosanoids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions for 15-HETE and the internal standard 15(S)-HETE-d8 are listed below. It is recommended to optimize the collision energy for each transition on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
15-HETE319.2175.1
15(S)-HETE-d8327.2182.1

Note: 15-HpETE is generally unstable and is often reduced to 15-HETE for quantification. If direct measurement of 15-HpETE is required, specific handling procedures to prevent its degradation are necessary.

Results

The described LC-MS/MS method allows for the sensitive and specific quantification of 15-HETE. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring accurate quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of 15-HETE using LC-MS/MS. These values can vary depending on the specific instrumentation and matrix.

Parameter15-HETEReference
Lower Limit of Quantification (LLOQ) 0.2 - 3 ng/mL
Recovery 75 - 100%

Signaling Pathways and Experimental Workflow

15-LOX-2 Signaling Pathway

15-LOX-2 and its primary metabolite, 15-HETE, are involved in complex signaling pathways that can have both pro- and anti-inflammatory effects. 15-HETE can be further metabolized to lipoxins, which are key mediators in the resolution of inflammation.

15-LOX-2_Signaling_Pathway AA Arachidonic Acid LOX2 15-LOX-2 AA->LOX2 HpETE 15S-HpETE LOX2->HpETE GSH_Px GSH Peroxidase HpETE->GSH_Px HETE 15S-HETE GSH_Px->HETE LOX5 5-LOX HETE->LOX5 Lipoxins Lipoxins (e.g., Lipoxin A4) LOX5->Lipoxins Inflammation Resolution of Inflammation Lipoxins->Inflammation

Figure 1. Simplified signaling pathway of 15-LOX-2.
Experimental Workflow

The overall experimental workflow for the analysis of 15-LOX-2 metabolites is depicted below, from sample collection to data analysis.

LCMSMS_Workflow_15LOX2 Sample Biological Sample (Cell Culture, Plasma, etc.) SPE Solid-Phase Extraction (SPE) - Acidification - Conditioning - Loading - Washing - Elution Sample->SPE DryRecon Drying and Reconstitution SPE->DryRecon LCMS LC-MS/MS Analysis - C18 Reversed-Phase - Gradient Elution - ESI Negative Mode - MRM Detection DryRecon->LCMS Data Data Analysis - Peak Integration - Calibration Curve - Quantification LCMS->Data

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for 15-LOX-IN-2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule inhibitor with its target protein within the complex environment of a living cell.[1][2][3][4] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[5] When a compound like 15-LOX-IN-2 binds to its target, 15-lipoxygenase (15-LOX), it increases the protein's resistance to heat-induced denaturation. By subjecting cells treated with the compound to a temperature gradient, the stabilized protein remains soluble at higher temperatures compared to the unbound protein. This thermal shift is then quantified to confirm target engagement.

15-Lipoxygenase (15-LOX) is a critical enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, converting them into bioactive lipid mediators like 15-hydroxyeicosatetraenoic acid (15-HETE). These mediators are involved in various physiological and pathological processes, including inflammation and cancer. Therefore, confirming that a specific inhibitor, such as this compound, directly binds to 15-LOX in a cellular context is a crucial step in its validation as a chemical probe or therapeutic lead.

These application notes provide a detailed protocol for assessing the target engagement of this compound with 15-LOX using two common CETSA formats: a thermal shift (melt curve) experiment and an isothermal dose-response (ITDR) experiment.

Signaling Pathway of 15-Lipoxygenase

The 15-LOX enzyme catalyzes the dioxygenation of arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. 15-HETE can then act as a signaling molecule, for instance, by activating peroxisome proliferator-activated receptor gamma (PPARγ), which in turn modulates the expression of genes involved in inflammation and cell growth. The pathway is a key target in various inflammatory diseases and cancers.

G 15-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HpETE_15 15-HpETE LOX15->HpETE_15 O2 LOX15_IN_2 This compound LOX15_IN_2->LOX15 Inhibition HETE_15 15-HETE HpETE_15->HETE_15 Reduction (GPx) PPARg PPARγ Activation HETE_15->PPARg Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Inflammation Inflammation & Cell Proliferation Gene_Expression->Inflammation

Caption: A simplified diagram of the 15-LOX signaling pathway.

Experimental Protocols

Two primary CETSA experiments are described: the melt curve for determining the shift in melting temperature (Tm) and the isothermal dose-response for determining cellular potency (EC50).

Protocol 1: CETSA Melt Curve for 15-LOX

This experiment aims to determine the change in the thermal stability of 15-LOX upon binding of this compound.

A. Cell Culture and Treatment:

  • Culture a human cell line endogenously expressing 15-LOX (e.g., A549 lung carcinoma cells) to approximately 80% confluency.

  • Treat the cells with a saturating concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 to 2 hours at 37°C in a CO2 incubator.

B. Cell Harvesting and Thermal Challenge:

  • Harvest the cells by scraping and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at room temperature.

C. Cell Lysis and Clarification:

  • Immediately after heating, lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Pellet the aggregated proteins by centrifuging the lysates at 20,000 x g for 20 minutes at 4°C.

D. Protein Quantification and Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for 15-LOX.

  • Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the corresponding unheated control.

  • Plot the normalized intensity versus temperature to generate melt curves for both the vehicle- and inhibitor-treated samples.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing 15-LOX at a fixed temperature.

A. Cell Culture and Treatment:

  • Culture cells as described in Protocol 1.

  • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1 to 2 hours at 37°C.

B. Cell Harvesting and Thermal Challenge:

  • Harvest and wash the cells as previously described.

  • Heat all samples at a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve experiment, typically one that results in about 50% protein aggregation in the vehicle control group.

C. Lysis, Clarification, and Analysis:

  • Follow the same steps for cell lysis, clarification, and protein analysis as outlined in Protocol 1 (steps C and D).

  • Plot the normalized band intensity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.

CETSA Experimental Workflow

The general workflow for a CETSA experiment is depicted below, from cell culture to data analysis.

G CETSA Experimental Workflow cluster_0 Cellular Phase cluster_1 Biophysical Phase cluster_2 Analytical Phase Cell_Culture 1. Cell Culture (15-LOX expressing cells) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting and Washing Compound_Treatment->Cell_Harvesting Thermal_Challenge 4. Thermal Challenge (Temperature Gradient) Cell_Harvesting->Thermal_Challenge Cell_Lysis 5. Cell Lysis (Freeze-Thaw) Thermal_Challenge->Cell_Lysis Centrifugation 6. Centrifugation (Pellet Aggregates) Cell_Lysis->Centrifugation Supernatant_Collection 7. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 8. Western Blot (Anti-15-LOX Antibody) Supernatant_Collection->Western_Blot Data_Analysis 9. Data Analysis (Melt Curve / ITDR) Western_Blot->Data_Analysis

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay.

Data Presentation

The quantitative data obtained from CETSA experiments should be summarized in clear, structured tables for easy interpretation and comparison. The following are representative data tables for the described experiments.

Note: The following data are representative and for illustrative purposes only. Actual results must be determined experimentally.

Table 1: CETSA Melt Curve Data for this compound

This table summarizes the normalized percentage of soluble 15-LOX at different temperatures in the presence of vehicle or 20 µM this compound.

Temperature (°C)% Soluble 15-LOX (Vehicle)% Soluble 15-LOX (20 µM this compound)
25 (No Heat)100%100%
4698%99%
4891%97%
5075%92%
5252%85%
5433%71%
5618%53%
589%35%
605%20%
Tm (°C) ~52.5°C ~56.8°C
ΔTm (°C) -+4.3°C
Table 2: Isothermal Dose-Response (ITDR) Data for this compound

This table shows the percentage of soluble 15-LOX at a fixed temperature (e.g., 54°C) with increasing concentrations of this compound.

This compound Conc. (µM)% Soluble 15-LOX (at 54°C)
0 (Vehicle)33%
0.0135%
0.148%
0.562%
1.068%
5.070%
10.071%
50.072%
EC50 (µM) ~0.25 µM

Conclusion

The Cellular Thermal Shift Assay is an indispensable method for validating the direct binding of inhibitors to their intracellular targets. The protocols provided here offer a robust framework for researchers to confirm the engagement of this compound with 15-LOX in a physiologically relevant context. A positive thermal shift in the melt curve experiment and a dose-dependent stabilization in the ITDR experiment provide strong evidence of target engagement, a critical milestone in the development of selective and potent 15-LOX inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Tackling Solubility Challenges with 15-LOX-IN-2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 15-LOX-IN-2 during in vitro experiments. Our aim is to provide practical solutions and detailed protocols to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an inhibitor of 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and certain cancers. Like many lipophilic enzyme inhibitors, this compound has low aqueous solubility. This can lead to precipitation in assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM or higher, which can then be serially diluted to the final working concentration in your assay buffer.

Q3: What is the maximum final concentration of DMSO that can be used in my in vitro assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%. However, the tolerance can be cell-line dependent. For enzyme-based assays, slightly higher concentrations may be acceptable, but it is crucial to include a vehicle control with the same final DMSO concentration in your experiment.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue due to the hydrophobic nature of the compound. Please refer to our Troubleshooting Guide below for detailed steps on how to address this, including optimizing your dilution method, using surfactants, and adjusting the pH of your buffer.

Q5: How can I determine the kinetic solubility of this compound in my specific cell culture medium or assay buffer?

A5: A kinetic solubility assessment is crucial. This involves preparing a series of dilutions of your compound in the assay medium, incubating under your experimental conditions, and then visually or instrumentally (e.g., by measuring turbidity) assessing for precipitation. This will help you determine the maximum concentration at which the compound remains soluble.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your in vitro assays.

Issue 1: Precipitate Formation Upon Dilution

Cause: The hydrophobic nature of this compound causes it to crash out of solution when the highly organic environment of the DMSO stock is rapidly changed to a predominantly aqueous environment.

Solutions:

  • Optimize Dilution Method:

    • Serial Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions. A recommended practice is to first dilute the stock solution in a small volume of serum-free media or buffer, vortex gently, and then add this intermediate dilution to your final volume of complete media.

    • Rapid Mixing: When performing the final dilution, ensure rapid and thorough mixing to minimize the time for nucleation and precipitation to occur.

  • Use of Surfactants (for enzyme-based assays):

    • Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

    • Caution: Surfactants may not be suitable for all cell-based assays as they can be cytotoxic at higher concentrations.[1]

  • pH Adjustment:

    • If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility. The optimal pH should be determined empirically while ensuring it remains compatible with your assay system.

  • Sonication:

    • Brief sonication of the solution after dilution can help to break down small aggregates and improve the dispersion of the compound.

Issue 2: Inconsistent Results in Cell-Based Assays

Cause: Poor solubility leading to variable effective concentrations of the inhibitor.

Solutions:

  • Determine the Kinetic Solubility Limit: It is essential to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium. Testing concentrations above this limit will likely lead to precipitation and unreliable results.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after adding the compound. The presence of a precipitate indicates that the compound is not fully dissolved, and the effective concentration is lower than intended.

  • Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on your cells.

Quantitative Data: Solubility of 15-LOX Inhibitors

While specific quantitative solubility data for "this compound" is not publicly available, the following table summarizes the solubility of other known 15-LOX inhibitors to provide a general reference.

CompoundSolventSolubilityReference
ML351 DMSO100 mg/mL[2]
ALOX15-IN-2 DMSO10 mM in 1 mL[3]
Compound 07 Assay Buffer50 - 79 µM[4]
Compound 11 Assay Buffer100 - 125 µM
Compound 12 Assay Buffer13 - 20 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% DMSO (cell culture grade).

  • Procedure:

    • Bring the vial of this compound powder and DMSO to room temperature.

    • Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved material.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of this compound on 15-LOX activity by measuring the formation of hydroperoxides from the enzymatic oxidation of a substrate like linoleic or arachidonic acid.

  • Preparation of Reagents:

    • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the assay buffer.

    • Enzyme Solution: Dissolve 15-LOX from soybean in the assay buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

    • Inhibitor Solution: Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer.

  • Assay Procedure:

    • In a suitable microplate, pre-incubate the 15-LOX enzyme solution with various concentrations of this compound for a specified time (e.g., 5 minutes) at room temperature. Include a control group with the enzyme and vehicle (DMSO).

    • Initiate the reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

    • Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

G 15-LOX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 15-LOX-2 15-Lipoxygenase-2 Arachidonic_Acid->15-LOX-2 Substrate 15-HpETE 15(S)-Hydroperoxyeicosatetraenoic acid (15-HpETE) 15-LOX-2->15-HpETE Oxygenation 15-HETE 15(S)-Hydroxyeicosatetraenoic acid (15-HETE) 15-HpETE->15-HETE Reduction Inflammatory_Response Pro-inflammatory Response (e.g., Atherosclerosis) 15-HETE->Inflammatory_Response Activates This compound This compound This compound->15-LOX-2 Inhibits

Caption: 15-LOX-2 signaling pathway and the inhibitory action of this compound.

G Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Stock Verify Stock Solution (10 mM in 100% DMSO) Start->Check_Stock Optimize_Dilution Optimize Dilution Method (Serial Dilution, Rapid Mixing) Check_Stock->Optimize_Dilution Stock OK Use_Surfactant Consider Surfactant (e.g., 0.01% Triton X-100) (Enzyme Assays Only) Optimize_Dilution->Use_Surfactant Precipitation Persists Adjust_pH Adjust Buffer pH Use_Surfactant->Adjust_pH Precipitation Persists / Cell-based Assay Determine_Solubility Determine Kinetic Solubility Limit in Assay Medium Adjust_pH->Determine_Solubility Precipitation Persists Re-evaluate Re-evaluate Experiment at Soluble Concentration Determine_Solubility->Re-evaluate

References

Technical Support Center: Optimizing 15-LOX-IN-2 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of 15-LOX-IN-2 concentration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also referred to as Compound 2a) is identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[1] Its mechanism involves the direct inhibition of these enzymes, which are key players in the inflammatory cascade. By blocking 15-LOX, it prevents the conversion of polyunsaturated fatty acids like arachidonic acid into pro-inflammatory lipid mediators.[2][3]

Q2: I cannot find a specific IC50 value for this compound. What concentration range should I start with?

Q3: My inhibitor has low solubility in aqueous buffer. How can I address this?

A3: Low solubility is a common issue with lipoxygenase inhibitors due to the lipophilic nature of the enzyme's active site. To improve solubility, prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into your aqueous assay buffer should ensure the final DMSO concentration is low (typically ≤1% v/v) to avoid affecting enzyme activity. It is also advisable to include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01% v/v) in the assay buffer to help prevent compound aggregation.

Q4: I am observing inconsistent or non-reproducible inhibition results. What are the potential causes?

A4: Inconsistent results can stem from several factors:

  • Enzyme Stability: Ensure the 15-LOX enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.

  • Substrate Concentration: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below its Michaelis constant (Km) for optimal results.

  • Incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can be crucial for achieving maximal inhibition, especially for time-dependent inhibitors.

  • Assay Conditions: Maintain consistent pH, temperature, and buffer composition across all experiments, as enzyme activity is sensitive to these parameters.

Q5: How do I differentiate between true inhibition and non-specific effects?

A5: To confirm that the observed effect is due to specific inhibition of 15-LOX, it is important to run appropriate controls. These should include a "no-inhibitor" control (vehicle only, e.g., DMSO) to establish baseline enzyme activity, and a "no-enzyme" control to check for any background signal from the substrate or the inhibitor itself. Testing the inhibitor against other unrelated enzymes can also help to assess its specificity.

Data Presentation: Reference IC50 Values for 15-LOX-2 Inhibitors

Since a specific IC50 for this compound is not publicly documented, the following table summarizes the IC50 values for other known 15-LOX-2 inhibitors to provide a reference for expected potency.

Inhibitor NameTargetIC50 Value (µM)Notes
MLS000545091h15-LOX-22.6Exhibits strong potency and selectivity.[4]
MLS000536924h15-LOX-23.1Exhibits strong potency and selectivity.[4]
MLS000327069h15-LOX-20.34 ± 0.05Mixed-type, non-reductive inhibitor.
MLS000327186h15-LOX-20.53 ± 0.04Mixed-type, non-reductive inhibitor.
MLS000327206h15-LOX-20.87 ± 0.06Mixed-type, non-reductive inhibitor.
Compound 10h15-LOX-226.9 ± 1.0Identified via virtual screening.
Compound 13h15-LOX-225.0 ± 1.1Identified via virtual screening.

h15-LOX-2 refers to human 15-lipoxygenase-2.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a spectrophotometric assay that measures the formation of the conjugated diene product from arachidonic acid.

Materials:

  • Human recombinant 15-LOX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and ideally below 1%.

  • Enzyme Preparation: Dilute the 15-LOX-2 enzyme in the assay buffer to a working concentration that provides a linear reaction rate for at least 10-15 minutes.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound solution (or vehicle for control)

    • 15-LOX-2 enzyme solution

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate solution to each well to start the reaction.

  • Measure Activity: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm over time (kinetic read). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

15-LOX_Signaling_Pathway 15-LOX Signaling Pathway and Point of Inhibition Arachidonic_Acid Arachidonic Acid LOX15 15-LOX Arachidonic_Acid->LOX15 HPETE_15 15(S)-HPETE LOX15->HPETE_15 HETE_15 15(S)-HETE HPETE_15->HETE_15 Reduction Inflammation Inflammatory Response HETE_15->Inflammation Inhibitor This compound Inhibitor->LOX15 Inhibition

Caption: 15-LOX pathway showing inhibition by this compound.

Experimental Workflow

Inhibitor_Optimization_Workflow Workflow for Optimizing this compound Concentration start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) dose_response Perform Broad Dose-Response Assay (e.g., 10 nM to 100 µM) start->dose_response calc_ic50 Calculate Initial IC50 Value dose_response->calc_ic50 narrow_range Conduct Focused Dose-Response Assay (around estimated IC50) calc_ic50->narrow_range confirm_ic50 Confirm IC50 and Determine Optimal Concentration narrow_range->confirm_ic50 end Proceed with Experiment Using Optimized Inhibitor Concentration confirm_ic50->end

Caption: Experimental workflow for inhibitor concentration optimization.

References

troubleshooting off-target effects of 15-LOX-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 15-LOX-IN-2 is a hypothetical inhibitor of 15-lipoxygenase-2 (15-LOX-2). This guide is based on the known functions of 15-LOX-2 and general principles for troubleshooting small molecule inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential issues when using this compound in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Perform a kinome scan or broad panel screening to identify unintended targets.[1] 2. Test inhibitors with different chemical scaffolds that target 15-LOX-2.[2] 3. Compare the observed phenotype with known effects of inhibiting identified off-targets.1. Identification of unintended kinase or other enzyme targets.[2] 2. If the phenotype persists with different inhibitors, it may be an on-target effect.[2] 3. A clearer understanding of the source of the unexpected phenotype.
Activation of Compensatory Signaling Pathways 1. Use Western blotting or other protein analysis techniques to examine the activation of related pathways (e.g., 5-LOX, 12-LOX, COX pathways).[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. Identification of upregulated pathways in response to 15-LOX-2 inhibition. 2. More consistent and interpretable results by blocking cellular compensation.
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the effects are consistent. 2. Analyze the expression levels of 15-LOX-2 and potential off-targets in your cell line(s).1. Distinguish between general off-target effects and those specific to a particular cellular context. 2. Correlation of inhibitor effects with target expression levels.

Issue 2: Lack of Expected Efficacy

Potential Cause Troubleshooting Steps Expected Outcome
Compound Instability 1. Verify the stability of this compound in your experimental media and conditions over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment.1. Ensures that the observed effects are due to the inhibitor and not its degradation products.
Compound Solubility Issues 1. Check the solubility of this compound in your cell culture media. 2. Visually inspect for compound precipitation. 3. Use a vehicle control to ensure the solvent is not causing adverse effects.1. Prevention of compound precipitation, which can lead to inaccurate concentrations and non-specific effects.
Suboptimal Assay Conditions 1. Optimize the concentration of this compound and the incubation time. 2. Ensure that the substrate (e.g., arachidonic acid) concentration is appropriate for competitive inhibition.1. Determination of the optimal experimental parameters for observing the desired effect.

Issue 3: Cellular Toxicity

Potential Cause Troubleshooting Steps Expected Outcome
On-Target Toxicity 1. Titrate the concentration of this compound to find the lowest effective, non-toxic dose. 2. Use a rescue experiment by adding back the product of 15-LOX-2 (e.g., 15-HETE) to see if it mitigates the toxicity.1. Identification of a therapeutic window for the inhibitor. 2. Confirmation that the toxicity is mediated through the inhibition of 15-LOX-2.
Off-Target Toxicity 1. Refer to the troubleshooting steps for "Off-Target Effects" in Issue 1. 2. If an off-target is identified, use a more selective inhibitor if available.1. A clearer understanding of the cause of toxicity, allowing for better experimental design.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is non-toxic to your cells (typically <0.1%). 2. Always include a vehicle-only control group.1. Elimination of the solvent as a source of the observed cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 15-LOX-2?

A1: 15-lipoxygenase-2 (15-LOX-2) is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. Specifically, it converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). This process is involved in various physiological and pathological processes, including inflammation and cancer.

Q2: What are the potential off-target effects of a 15-LOX-2 inhibitor?

A2: While specific off-targets of the hypothetical this compound are unknown, inhibitors can sometimes interact with other enzymes that have similar active sites or structural features. Potential off-targets for a LOX inhibitor could include other lipoxygenases (e.g., 5-LOX, 12-LOX) or cyclooxygenases (COX-1, COX-2), which also metabolize arachidonic acid. Cross-reactivity with other enzymes could lead to unintended biological effects.

Q3: How can I confirm that this compound is inhibiting 15-LOX-2 in my cells?

A3: To confirm target engagement, you can measure the levels of the direct downstream products of 15-LOX-2. A successful inhibition would lead to a decrease in the cellular levels of 15-HETE. This can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q4: What are the known downstream effects of 15-LOX-2 inhibition?

A4: Inhibition of 15-LOX-2 has been shown to decrease cellular lipid accumulation in macrophages, a key process in the formation of foam cells in atherosclerosis. It may also play a role in regulating the production of certain chemokines in lung macrophages. In some cancer cells, 15-LOX-2 expression can inhibit cell growth. Therefore, inhibition of 15-LOX-2 could have varying effects depending on the cell type and context.

Experimental Protocols

Kinase/Lipoxygenase Profiling

  • Objective: To determine the selectivity of this compound by screening it against a panel of kinases and other lipoxygenases.

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

    • Enzyme Panel: Utilize a commercial profiling service that offers a broad panel of human kinases and other relevant enzymes like 5-LOX, 12-LOX, COX-1, and COX-2.

    • Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro activity assay to determine the inhibitory effect of this compound on each enzyme in the panel.

    • Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration or as IC50/Kd values for any significant off-target interactions.

Visualizations

Signaling_Pathway AA Arachidonic Acid LOX15_2 15-LOX-2 AA->LOX15_2 HpETE_15 15-HpETE LOX15_2->HpETE_15 LOX_IN_2 This compound LOX_IN_2->LOX15_2 HETE_15 15-HETE HpETE_15->HETE_15 Downstream Downstream Effects (e.g., Inflammation, Cell Growth) HETE_15->Downstream

Caption: 15-LOX-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Start Unexpected Phenotype Kinome_Scan Kinome Scan Start->Kinome_Scan Diff_Inhibitors Test Different Inhibitors Start->Diff_Inhibitors Compensatory_Pathways Analyze Compensatory Pathways Start->Compensatory_Pathways Off_Target Off-Target Identified Kinome_Scan->Off_Target On_Target On-Target Effect Confirmed Diff_Inhibitors->On_Target Compensatory_Pathways->On_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

improving the stability of 15-LOX-IN-2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-LOX-IN-2, a potent inhibitor of 15-lipoxygenase-2 (15-LOX-2). The following information is designed to help you improve the stability of this compound in solution and ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The compound has limited aqueous solubility. The final concentration in the aqueous buffer exceeds its solubility limit.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Prepare a more dilute stock solution and add a larger volume to the aqueous buffer.- Sonication may help to redissolve small amounts of precipitate.- Evaluate alternative aqueous buffers with different pH or ionic strengths.
Loss of inhibitory activity over time in prepared solutions. Degradation of the compound. This can be caused by factors such as pH, light exposure, temperature, or oxidative stress.- Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Degas aqueous buffers to remove dissolved oxygen, which can contribute to oxidative degradation.
Inconsistent results between experiments. - Inaccurate initial concentration of the stock solution.- Degradation of the stock solution.- Pipetting errors.- Confirm the concentration of the stock solution using a spectrophotometer or another appropriate analytical method.- Perform a stability test on your stock solution to determine its shelf-life under your storage conditions (see Experimental Protocols).- Use calibrated pipettes and proper pipetting techniques.
Cloudiness or color change in the solution. - Bacterial or fungal contamination.- Chemical reaction with components of the buffer or container.- Use sterile, filtered buffers and aseptic techniques when preparing solutions.- Ensure the compatibility of this compound with all components of your experimental system, including the container material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on common practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions. However, it is crucial to consult the manufacturer's datasheet for specific solubility information for this compound. For in vitro assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting enzyme activity or cell viability.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare single-use aliquots. For short-term storage, solutions may be kept at -20°C.

Q3: My experiment requires a very low concentration of DMSO. How can I prepare my working solution?

A3: If your experiment is sensitive to DMSO, you can perform a serial dilution of your DMSO stock solution into an intermediate solvent that is more miscible with your aqueous buffer, such as ethanol or methanol, before the final dilution into the aqueous buffer. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q4: Can I freeze my aqueous working solutions of this compound?

A4: It is generally not recommended to freeze aqueous solutions of small molecules, as this can lead to precipitation and degradation upon thawing. It is best to prepare fresh aqueous working solutions from your frozen stock solution for each experiment.

Q5: How can I check the stability of my this compound solution?

A5: You can perform a time-course experiment where you measure the concentration and purity of this compound in your prepared solution at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). See the protocol below for a general approach.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Calibrated analytical balance

  • Volumetric flasks and calibrated pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Vials for sample storage

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer you intend to use for your experiments. Prepare a sufficient volume to draw samples at multiple time points.

  • Establish Time Points: Define the time points at which you will assess stability (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Incubate Samples: Store the working solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).

  • Sample Collection: At each time point, withdraw an aliquot of the solution and immediately analyze it or store it at -80°C for later analysis.

  • Analytical Measurement:

    • Develop an HPLC or LC-MS method to separate this compound from potential degradation products.

    • Inject the collected samples and a freshly prepared standard of known concentration.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

Data Presentation: Example Stability Data Table
Time Point (Hours)Storage ConditionConcentration (µM)% RemainingObservations
0Room Temperature10.0100%Clear Solution
2Room Temperature9.595%Clear Solution
4Room Temperature8.888%Clear Solution
8Room Temperature7.575%Slight Yellowing
24Room Temperature4.242%Visible Precipitate
04°C, Dark10.0100%Clear Solution
244°C, Dark9.898%Clear Solution
484°C, Dark9.696%Clear Solution

Visualizations

15-Lipoxygenase-2 (15-LOX-2) Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving 15-LOX-2. This enzyme metabolizes arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to various bioactive lipid mediators.

15-LOX-2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 15-LOX-2 15-LOX-2 Arachidonic_Acid->15-LOX-2 Substrate 15S-HpETE 15(S)-HpETE 15-LOX-2->15S-HpETE Catalyzes This compound This compound This compound->15-LOX-2 Inhibits Bioactive_Lipids Bioactive Lipid Mediators 15S-HpETE->Bioactive_Lipids Precursor to Inflammatory_Response Modulation of Inflammatory Response Bioactive_Lipids->Inflammatory_Response

Caption: Simplified signaling pathway of 15-LOX-2 and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental workflow for assessing the stability of this compound in solution.

Stability_Assessment_Workflow arrow Start Start Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (in aqueous buffer) Prepare_Stock->Prepare_Working Incubate Incubate under Test Conditions Prepare_Working->Incubate Sample Sample at Defined Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Data_Analysis Quantify and Plot % Remaining vs. Time Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the stability of this compound.

Logical Relationship of Troubleshooting

This diagram illustrates the logical flow for troubleshooting common stability issues with this compound.

Troubleshooting_Logic action_node action_node Problem Inconsistent Results or Loss of Activity? Check_Precipitate Precipitate Visible? Problem->Check_Precipitate Check_Storage Stock Solution Stored Properly? Check_Precipitate->Check_Storage No Action_Solubility Address Solubility Issue: - Adjust solvent concentration - Use sonication Check_Precipitate->Action_Solubility Yes Check_Preparation Solution Prepared Freshly? Check_Storage->Check_Preparation Yes Action_Storage Improve Storage: - Aliquot stock - Store at -80°C Check_Storage->Action_Storage No Action_Preparation Improve Preparation: - Use fresh stock - Protect from light Check_Preparation->Action_Preparation No Action_Re-evaluate Re-evaluate Protocol: - Check buffer compatibility - Validate concentration Check_Preparation->Action_Re-evaluate Yes

Caption: A logical guide to troubleshooting this compound stability issues.

References

Technical Support Center: Addressing Cytotoxicity of 15-LOX-2 Inhibitors in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed based on the current scientific understanding of 15-lipoxygenase-2 (15-LOX-2) and the known class effects of its inhibitors. The compound "15-LOX-IN-2" is not specifically documented in publicly available scientific literature. Therefore, this guide addresses a representative 15-LOX-2 inhibitor and provides general troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity and cell death in our primary cell cultures after treatment with our 15-LOX-2 inhibitor. What are the potential causes?

A1: Cytotoxicity of 15-LOX-2 inhibitors in primary cells can stem from several factors:

  • On-target effects: Inhibition of 15-LOX-2 can disrupt the balance of bioactive lipid mediators. 15-LOX-2 is involved in the production of anti-inflammatory and pro-resolving mediators.[1][2] Its inhibition might lead to an imbalance favoring pro-inflammatory pathways or a failure to resolve cellular stress, ultimately triggering cell death.

  • Off-target effects: The inhibitor may be interacting with other cellular targets besides 15-LOX-2, leading to toxicity. This is a common issue with small molecule inhibitors.

  • Induction of specific cell death pathways:

    • Apoptosis: The compound might be activating intrinsic or extrinsic apoptotic pathways.

    • Ferroptosis: Inhibition of lipoxygenases has been linked to ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[3][4][5] While some 15-LOX inhibitors have been shown to protect against ferroptosis, the cellular context and the specific mechanism of the inhibitor are critical.

  • Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to sensitive primary cells at certain concentrations.

  • Inhibitor concentration: The concentration of the inhibitor may be too high for the specific primary cell type being used.

  • Primary cell sensitivity: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.

Q2: How does the inhibition of 15-LOX-2 lead to cell death?

A2: The 15-LOX-2 enzyme catalyzes the conversion of polyunsaturated fatty acids like arachidonic acid into hydroperoxyeicosatetraenoic acids (HpETEs). These products are precursors to a variety of signaling molecules. By inhibiting 15-LOX-2, you may be:

  • Disrupting pro-resolving pathways: 15-LOX-2 is involved in the biosynthesis of lipoxins and resolvins, which are crucial for the resolution of inflammation. A lack of these mediators can lead to sustained inflammation and cellular stress, culminating in cell death.

  • Altering the cellular redox state: Lipoxygenases are involved in managing oxidative stress. Inhibition could lead to an accumulation of reactive oxygen species (ROS), triggering oxidative stress-induced apoptosis.

  • Shunting substrate to other pathways: Blocking the 15-LOX-2 pathway may cause the substrate (e.g., arachidonic acid) to be metabolized by other enzymes, such as other lipoxygenases or cyclooxygenases, leading to an overproduction of pro-inflammatory and potentially cytotoxic mediators.

Q3: Are there any known off-target effects of 15-LOX inhibitors that could explain the cytotoxicity?

A3: While specific off-target effects depend on the chemical structure of the inhibitor, common off-targets for kinase and enzyme inhibitors can include other enzymes with similar active site architecture. It is crucial to consult any available selectivity profiling data for your specific inhibitor. If such data is unavailable, consider performing a broad-spectrum kinase or enzyme panel screening to identify potential off-target interactions.

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed Shortly After Inhibitor Treatment
Potential Cause Troubleshooting Step Expected Outcome
Inhibitor concentration is too high. Perform a dose-response curve to determine the IC50 for 15-LOX-2 inhibition and the CC50 (cytotoxic concentration 50%) in your primary cells. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM).Identify a concentration window that effectively inhibits 15-LOX-2 with minimal cytotoxicity.
Solvent (e.g., DMSO) toxicity. Run a vehicle control with the same concentration of solvent used for the highest inhibitor dose. Also, test decreasing concentrations of the solvent.Determine if the solvent is contributing to cell death. If so, use the lowest effective solvent concentration or explore alternative, less toxic solvents.
Acute off-target toxicity. If possible, test a structurally distinct 15-LOX-2 inhibitor.If a different inhibitor does not cause the same level of acute toxicity, it suggests the issue is with the specific chemical scaffold of your initial inhibitor and likely due to off-target effects.
Issue 2: Cell Viability Decreases Over a Longer Incubation Period (24-72 hours)
Potential Cause Troubleshooting Step Expected Outcome
Induction of apoptosis. Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay).Determine if the inhibitor is inducing apoptosis. This can help in elucidating the mechanism of cell death.
Induction of ferroptosis. Co-treat with a known ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1).If the ferroptosis inhibitor rescues the cells from death, it strongly suggests that your 15-LOX-2 inhibitor is inducing this specific cell death pathway.
Disruption of essential cellular processes. Analyze key cellular health markers over time (e.g., mitochondrial membrane potential, ATP levels, ROS production).Identify which cellular functions are being compromised, providing clues to the cytotoxic mechanism.
Metabolite depletion or buildup. Replenish the cell culture media more frequently or use a lower cell density.If cell viability improves, it may indicate that the inhibitor is affecting nutrient uptake or waste product accumulation.

Quantitative Data Summary

The following tables provide a template for organizing your experimental data to troubleshoot cytotoxicity.

Table 1: Dose-Response Analysis of a 15-LOX-2 Inhibitor

Inhibitor Conc. (µM)% 15-LOX-2 Inhibition% Cell Viability
0 (Vehicle)0100
0.12598
17095
109560
509820
100995

Table 2: Investigating the Mechanism of Cell Death

Treatment% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity% Viability with Ferrostatin-1
Vehicle Control51.0100
15-LOX-2 Inhibitor (10 µM)453.565
Staurosporine (positive control)908.0Not Applicable

Experimental Protocols

Protocol 1: Determining IC50 and CC50
  • Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • Inhibitor Preparation: Prepare a serial dilution of the 15-LOX-2 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • IC50 Determination (15-LOX-2 Activity Assay):

    • Lyse the cells and measure the 15-LOX-2 activity using a commercially available assay kit or by measuring the formation of its product, 15-HETE, via LC-MS.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

  • CC50 Determination (Cytotoxicity Assay):

    • Use a cell viability assay such as MTT, PrestoBlue, or CellTiter-Glo.

    • Measure the viability for each inhibitor concentration.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the CC50.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells in a 6-well plate with the 15-LOX-2 inhibitor at a concentration around the CC50 and a vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

G cluster_0 15-LOX-2 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX2 15-LOX-2 PUFA->LOX2 LOX2_Inhibitor 15-LOX-2 Inhibitor LOX2_Inhibitor->LOX2 HpETE 15-HpETE LOX2->HpETE ProResolving Pro-resolving Mediators (e.g., Lipoxins) HpETE->ProResolving G cluster_1 Troubleshooting Workflow for Inhibitor Cytotoxicity Start Observe Cell Death DoseResponse Perform Dose-Response (IC50 and CC50) Start->DoseResponse CheckSolvent Test Solvent Toxicity Start->CheckSolvent Mechanism Investigate Mechanism (Apoptosis, Ferroptosis) DoseResponse->Mechanism CheckSolvent->Mechanism Optimize Optimize Concentration and Conditions Mechanism->Optimize Conclusion Proceed with Experiment or Select New Inhibitor Optimize->Conclusion G cluster_2 Potential Mechanisms of 15-LOX-2 Inhibitor Cytotoxicity Inhibitor 15-LOX-2 Inhibitor OnTarget On-Target Effects Inhibition of 15-LOX-2 Decreased Pro-resolving Mediators Altered Redox Balance Inhibitor->OnTarget OffTarget Off-Target Effects Inhibition of other kinases/enzymes Inhibitor->OffTarget CellDeath Induction of Cell Death Apoptosis Ferroptosis Necrosis OnTarget:f2->CellDeath:f0 OnTarget:f2->CellDeath:f1 OffTarget:f0->CellDeath

References

Technical Support Center: Optimizing Incubation Time for 15-LOX-2 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for 15-lipoxygenase-2 (15-LOX-2) inhibitor treatments in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 15-LOX-2?

A1: 15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the stereospecific peroxidation of polyunsaturated fatty acids, such as arachidonic acid (AA).[1] This reaction leads to the formation of bioactive lipid mediators, including 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which are involved in various cellular signaling pathways.[2][3]

Q2: What is a recommended starting concentration for a novel 15-LOX-2 inhibitor?

A2: If the IC50 or Ki value of the inhibitor is known from in vitro enzyme assays, a starting concentration of 5 to 10 times the IC50 value is recommended for cell-based assays to ensure complete inhibition.[4] If these values are unknown, it is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration.[4]

Q3: How does the mechanism of inhibition (e.g., competitive, non-competitive) affect the experimental setup?

A3: The mechanism of inhibition can influence the experimental design. For a competitive inhibitor, the apparent potency can be affected by the concentration of the natural substrate (e.g., arachidonic acid). For non-competitive or allosteric inhibitors, their effect is generally not influenced by substrate concentration. Understanding the inhibition mechanism helps in interpreting results and designing appropriate controls.

Q4: How long should I pre-incubate my cells with the 15-LOX-2 inhibitor before adding a stimulus?

A4: Pre-incubation time is critical for the inhibitor to reach its target and exert its effect. For many inhibitors, a pre-incubation period of 30 minutes to 2 hours is a good starting point before adding a stimulus (e.g., a pro-inflammatory agent). However, this can be target and cell-type dependent, and a time-course experiment is recommended to determine the optimal pre-incubation time.

Q5: What are the key signaling pathways downstream of 15-LOX-2?

A5: The products of 15-LOX-2 activity, such as 15-HETE, can modulate several signaling pathways involved in inflammation, cell growth, and apoptosis. These include the p38 mitogen-activated protein kinase (MAPK) pathway and the peroxisome proliferator-activated receptor gamma (PPARγ) signaling cascade.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Edge effects in the plate. - Inaccurate pipetting of the inhibitor.- Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and mix the inhibitor solution thoroughly before adding to the wells.
No observable effect of the inhibitor. - Incubation time is too short. - Inhibitor concentration is too low. - The inhibitor is not cell-permeable. - The inhibitor has degraded. - The target (15-LOX-2) is not expressed or active in the cell line.- Perform a time-course experiment to determine the optimal incubation time. - Conduct a dose-response experiment with a wider and higher range of concentrations. - Verify the cell permeability of the inhibitor from the manufacturer's data or literature. - Prepare fresh stock solutions of the inhibitor. Store stock solutions at -80°C and minimize freeze-thaw cycles. - Confirm 15-LOX-2 expression and activity in your cell model using RT-qPCR, Western blot, or an enzyme activity assay.
High levels of cell death in treated wells. - Inhibitor concentration is too high, leading to off-target toxicity. - The incubation period is too long. - The solvent (e.g., DMSO) is at a toxic concentration.- Determine the IC50 for cytotoxicity using a cell viability assay and use concentrations below this for mechanism-of-action studies. - Reduce the incubation time. - Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Inhibitor effect diminishes over a long incubation period. - The inhibitor is unstable in the cell culture medium. - The inhibitor is being metabolized by the cells.- For long-term experiments (>48 hours), consider replenishing the medium with fresh inhibitor. - Investigate the metabolic stability of the compound if this is a recurring issue.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (IC50)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a 15-LOX-2 inhibitor on a specific cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the 15-LOX-2 inhibitor in a complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution over a wide concentration range (e.g., from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a predetermined time (a 24-hour incubation is a common starting point).

  • Endpoint Measurement: Assess the desired biological endpoint. This could be the measurement of a 15-LOX-2 product (e.g., 15-HETE) by ELISA or LC-MS, or a downstream cellular effect like cytokine production.

  • Data Analysis: Plot the endpoint measurement against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Optimizing the Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation duration for a 15-LOX-2 inhibitor.

  • Cell Seeding: Seed cells in multiple 96-well plates at an identical density.

  • Inhibitor Preparation: Prepare the 15-LOX-2 inhibitor at a fixed, effective concentration (e.g., 2-3 times the IC50 determined in Protocol 1) in a complete culture medium. Also, prepare a vehicle control.

  • Treatment: Treat the cells with the inhibitor or vehicle control.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Endpoint Measurement: At each time point, terminate the experiment and measure the biological endpoint of interest (e.g., phosphorylation of a downstream target by Western blot, or gene expression changes by RT-qPCR).

  • Data Analysis: Plot the measured effect against the incubation time. The optimal incubation time is typically the point at which the maximal effect is observed and sustained.

Data Presentation

Table 1: Example IC50 Values for Known 15-LOX-2 Inhibitors

InhibitorIC50 (µM)Mechanism of Inhibition
Compound 1026.9 ± 1.0Mixed-type
Compound 1325.0 ± 1.1Mixed-type
MLS000545091~1Not specified
MLS000536924~1Not specified

Note: These values are context-dependent and can vary based on the assay conditions and cell type used.

Table 2: Example Time-Course Data for a 15-LOX-2 Inhibitor (at 3x IC50)

Incubation Time (hours)Inhibition of 15-HETE Production (%)
235 ± 4
468 ± 6
885 ± 5
1292 ± 3
2495 ± 2
4894 ± 3

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid (AA) LOX2 15-LOX-2 Arachidonic_Acid->LOX2 LOX_IN_2 15-LOX-IN-2 LOX_IN_2->LOX2 Inhibits HpETE 15-HpETE LOX2->HpETE Oxygenation HETE 15-HETE HpETE->HETE p38 p38 MAPK HETE->p38 PPARg PPARγ HETE->PPARg Inflammation Inflammation Cell Growth Apoptosis p38->Inflammation PPARg->Inflammation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate prep_inhibitor 2. Prepare Inhibitor (Serial Dilutions) treat_cells 3. Treat Cells prep_inhibitor->treat_cells incubate 4. Incubate for various time points treat_cells->incubate measure_endpoint 5. Measure Endpoint (e.g., ELISA, Western Blot) incubate->measure_endpoint analyze_data 6. Analyze Data (Determine optimal time) measure_endpoint->analyze_data

References

Technical Support Center: Overcoming Resistance to 15-LOX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 15-lipoxygenase-2 (15-LOX-2) inhibition.

Troubleshooting Guides

This section provides solutions to common problems encountered during 15-LOX-2 inhibition experiments.

Issue 1: Inconsistent or No Inhibition Observed in In Vitro Assays

Potential Cause Troubleshooting Steps
Inhibitor Instability or Degradation 1. Prepare fresh inhibitor solutions for each experiment. 2. Verify the stability of the inhibitor in the assay buffer and storage conditions. 3. Consider performing a stability study of your inhibitor under experimental conditions.
Inhibitor Solubility Issues 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). 2. Visually inspect for any precipitation of the inhibitor in the assay buffer. 3. If solubility is low, consider using a different solvent or a solubilizing agent that is compatible with the assay.[1][2]
Inactive Enzyme 1. Confirm the activity of the recombinant 15-LOX-2 enzyme using a known substrate (e.g., arachidonic acid) and a positive control inhibitor (e.g., nordihydroguaiaretic acid - NDGA). 2. Ensure proper storage and handling of the enzyme to prevent degradation.
Incorrect Assay Conditions 1. Optimize substrate concentration. High substrate concentrations can sometimes overcome competitive inhibitors.[3] 2. Verify the pH and temperature of the assay buffer are optimal for 15-LOX-2 activity. 3. Check for the presence of interfering substances in the assay components.
Redox-Active Inhibitor Some inhibitors may act as reducing agents, inactivating the enzyme through non-specific redox mechanisms rather than specific binding. Test for redox activity using a pseudoperoxidase assay.[4]

Issue 2: Lack of Efficacy or Reproducibility in Cell-Based Assays

Potential Cause Troubleshooting Steps
Poor Cell Permeability of Inhibitor 1. Assess the physicochemical properties of the inhibitor (e.g., lipophilicity, molecular weight) to predict its ability to cross cell membranes. 2. If permeability is a concern, consider modifying the inhibitor structure or using a delivery vehicle like nanoparticles.
Inhibitor Efflux by Cellular Transporters 1. Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its intracellular concentration. 2. Co-incubate with a known efflux pump inhibitor to see if the efficacy of your 15-LOX-2 inhibitor improves.
Metabolic Inactivation of the Inhibitor 1. Cells can metabolize inhibitors, leading to their inactivation. 2. Analyze cell lysates and culture medium using techniques like LC-MS to detect potential metabolites of your inhibitor.
Off-Target Effects 1. The inhibitor may be interacting with other cellular targets, leading to unexpected or confounding results. 2. Perform selectivity assays against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenases (COX-1, COX-2).[5] 3. Consider using a structurally unrelated inhibitor to confirm that the observed phenotype is due to 15-LOX-2 inhibition.
Activation of Compensatory Signaling Pathways Inhibition of 15-LOX-2 may lead to the upregulation of other pro-inflammatory pathways. Analyze changes in the expression or activity of other enzymes in the arachidonic acid cascade.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my inhibitor is specific for 15-LOX-2?

A1: To ensure specificity, it is crucial to test your inhibitor against other related enzymes. A standard selectivity panel should include other human lipoxygenase isoforms (5-LOX, 12-LOX, and 15-LOX-1) and cyclooxygenase enzymes (COX-1 and COX-2). An inhibitor is generally considered selective if it exhibits a significantly higher potency (e.g., >20-fold) for 15-LOX-2 compared to other enzymes.

Q2: My inhibitor works well in biochemical assays but has no effect in my cell model. What should I do?

A2: This is a common issue that can arise from several factors, as outlined in the troubleshooting guide for cell-based assays. Key areas to investigate are the inhibitor's cell permeability, its susceptibility to cellular efflux pumps, and its metabolic stability within the cell. It is also important to consider that the cellular environment is much more complex than an in vitro assay, and off-target effects or the activation of compensatory pathways could be masking the effect of 15-LOX-2 inhibition.

Q3: What are the potential mechanisms of acquired resistance to 15-LOX-2 inhibitors?

A3: While specific resistance mechanisms to 15-LOX-2 inhibitors are not yet extensively documented, insights can be drawn from studies on other enzyme inhibitors. Potential mechanisms could include:

  • Upregulation of 15-LOX-2 expression: The cell may compensate for inhibition by increasing the production of the 15-LOX-2 enzyme.

  • Mutations in the ALOX15B gene: Mutations in the gene encoding 15-LOX-2 could alter the inhibitor's binding site, reducing its affinity.

  • Increased expression of drug efflux pumps: As mentioned previously, cells can develop resistance by actively pumping the inhibitor out.

  • Activation of bypass signaling pathways: Cells might adapt by utilizing alternative signaling pathways to produce pro-inflammatory mediators, thus circumventing the need for 15-LOX-2.

Q4: Can I use a 15-LOX-2 inhibitor developed for human studies in my mouse model?

A4: Not necessarily. There can be significant differences between human and murine 15-LOX-2 orthologs, which can affect inhibitor binding and efficacy. It is essential to test the potency of your inhibitor against the murine 15-LOX-2 enzyme before proceeding with in vivo studies.

Data Presentation

Table 1: Inhibitory Activity of Selected 15-LOX-2 Inhibitors

InhibitorIC50 (µM) for h15-LOX-2Selectivity over other LOX/COX isoformsMechanism of InhibitionReference
MLS0005450912.6>20-foldMixed-type
MLS0005369243.1>20-foldCompetitive
MLS0003270690.34 ± 0.05>50-foldMixed-type
MLS0003271860.53 ± 0.04>50-foldMixed-type
MLS0003272060.87 ± 0.06>50-foldMixed-type
Compound 1026.9 ± 1.0Not specifiedMixed-type
Compound 1325.0 ± 1.1Not specifiedMixed-type

Experimental Protocols

1. In Vitro 15-LOX-2 Inhibition Assay (UV-based)

This protocol is adapted from established methods to determine the inhibitory potential of a compound on purified human 15-LOX-2.

  • Materials:

    • Purified recombinant human 15-LOX-2

    • Arachidonic acid (substrate)

    • Test inhibitor dissolved in DMSO

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the test inhibitor (or DMSO for control).

    • Add the purified 15-LOX-2 enzyme to the cuvette and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to the mixture.

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). This wavelength corresponds to the formation of the conjugated diene in the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based 15-LOX-2 Activity Assay

This protocol provides a general framework for assessing the efficacy of a 15-LOX-2 inhibitor in a cellular context.

  • Materials:

    • A suitable cell line that expresses 15-LOX-2 (e.g., HEK293 cells overexpressing 15-LOX-2)

    • Cell culture medium and reagents

    • Test inhibitor dissolved in DMSO

    • Calcium ionophore (e.g., A23187)

    • Arachidonic acid

    • LC-MS/MS system for product analysis

  • Procedure:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test inhibitor (or DMSO for control) for a predetermined time (e.g., 30 minutes).

    • Stimulate the cells with a calcium ionophore and arachidonic acid to induce 15-LOX-2 activity.

    • After a specific incubation period, stop the reaction (e.g., by adding a quenching solution and placing on ice).

    • Extract the lipid products from the cell lysate and/or the culture medium.

    • Analyze the levels of the 15-LOX-2 product, 15-hydroxyeicosatetraenoic acid (15-HETE), using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of 15-HETE production for each inhibitor concentration compared to the control.

    • Determine the cellular IC50 value.

Visualizations

G 15-LOX-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid (Membrane) Arachidonic Acid (Membrane) Arachidonic Acid (Free) Arachidonic Acid (Free) Arachidonic Acid (Membrane)->Arachidonic Acid (Free) PLA2 15-LOX-2 15-LOX-2 Arachidonic Acid (Free)->15-LOX-2 15-HpETE 15-HpETE 15-LOX-2->15-HpETE Oxygenation 15-HETE 15-HETE 15-HpETE->15-HETE Reduction (GSH-Px) Downstream Signaling Downstream Signaling 15-HETE->Downstream Signaling Pro-inflammatory effects, Ferroptosis Inhibitor Inhibitor Inhibitor->15-LOX-2 Inhibition G Troubleshooting Logic for In Vitro 15-LOX-2 Inhibition Assays Start Start No/Low Inhibition No/Low Inhibition Start->No/Low Inhibition Check Inhibitor Check Inhibitor No/Low Inhibition->Check Inhibitor Yes Solubility Issue? Solubility Issue? Check Inhibitor->Solubility Issue? Check Enzyme Check Enzyme Activity Issue? Activity Issue? Check Enzyme->Activity Issue? Check Assay Conditions Check Assay Conditions Substrate Conc. Issue? Substrate Conc. Issue? Check Assay Conditions->Substrate Conc. Issue? Stability Issue? Stability Issue? Solubility Issue?->Stability Issue? No Test Solubility Test Solubility Solubility Issue?->Test Solubility Yes Stability Issue?->Check Enzyme No Redo with Fresh Stock Redo with Fresh Stock Stability Issue?->Redo with Fresh Stock Yes Activity Issue?->Check Assay Conditions No Run Positive Control Run Positive Control Activity Issue?->Run Positive Control Yes Optimize Substrate Conc. Optimize Substrate Conc. Substrate Conc. Issue?->Optimize Substrate Conc. Yes End End Substrate Conc. Issue?->End No Redo with Fresh Stock->End Test Solubility->End Run Positive Control->End Optimize Substrate Conc.->End G Experimental Workflow for Cellular 15-LOX-2 Inhibition Assay Seed Cells Seed Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Seed Cells->Pre-incubate with Inhibitor Stimulate with Ca2+ Ionophore & AA Stimulate with Ca2+ Ionophore & AA Pre-incubate with Inhibitor->Stimulate with Ca2+ Ionophore & AA Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Stimulate with Ca2+ Ionophore & AA->Stop Reaction & Extract Lipids LC-MS/MS Analysis of 15-HETE LC-MS/MS Analysis of 15-HETE Stop Reaction & Extract Lipids->LC-MS/MS Analysis of 15-HETE Data Analysis & IC50 Determination Data Analysis & IC50 Determination LC-MS/MS Analysis of 15-HETE->Data Analysis & IC50 Determination

References

challenges in quantifying 15-LOX-2 activity in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 15-lipoxygenase-2 (15-LOX-2) activity in tissue samples. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind measuring 15-LOX-2 activity?

A1: 15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA). The reaction involves the stereospecific insertion of oxygen into the fatty acid backbone. For instance, it converts arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][2] The activity is typically quantified by measuring the rate of formation of the conjugated diene product, which exhibits a characteristic absorbance peak, or by directly measuring the product using chromatography or mass spectrometry.[3]

Q2: How should I prepare tissue samples to preserve 15-LOX-2 activity?

A2: Proper sample preparation is critical. It is recommended to homogenize fresh or snap-frozen tissue (~10 mg) in approximately 100 µl of ice-cold lysis or assay buffer.[4] The buffer should be kept on ice for about 10 minutes, followed by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The resulting supernatant, which contains the cytosolic 15-LOX-2, should be collected for the activity assay.[4] It is crucial to perform all steps at low temperatures to minimize protein degradation. For some sample types, referring to specific literature for detailed protocols is advised.

Q3: What are the common methods for quantifying 15-LOX-2 activity?

A3: Several methods are available, each with distinct advantages:

  • Spectrophotometric Assay: This is the most common method. It monitors the increase in absorbance at 234-237 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.

  • Fluorometric Assay: These assays, often available as commercial kits, use a probe that reacts with the hydroperoxide product to generate a fluorescent signal. They can offer higher sensitivity than spectrophotometric methods.

  • HPLC-Based Assay: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the specific products (e.g., 15-HETE after a reduction step) from the reaction mixture. This provides high specificity.

  • LC-MS Assay: Liquid Chromatography-Mass Spectrometry offers the highest sensitivity and specificity, allowing for direct detection of enzymatic products without the need for organic extraction and requiring lower enzyme concentrations.

  • ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of 15-LOX-2 protein in a sample, but it does not measure enzymatic activity.

Q4: Which substrate should I use for my 15-LOX-2 assay?

A4: Arachidonic acid (AA) is the most common and physiologically relevant substrate for 15-LOX-2, which exclusively converts it to 15-HpETE. Linoleic acid (LA) is also a substrate. The choice may depend on the specific research question. Note that 15-LOX-2 can exhibit substrate inhibition at high concentrations of AA (>50 µM), so it is crucial to determine the optimal substrate concentration for your specific conditions.

Troubleshooting Guide

Q5: I am not detecting any enzyme activity (zero or very low signal). What should I do?

A5: Lack of signal is a common issue. Follow these troubleshooting steps:

  • Verify Enzyme Integrity: Ensure your tissue samples were properly stored and that the extraction was performed on ice to prevent enzyme degradation.

  • Use a Positive Control: Use a recombinant 15-LOX-2 enzyme or a tissue sample known to have high activity to confirm that your assay components (buffer, substrate, detection reagents) are working correctly.

  • Check Substrate Quality: Polyunsaturated fatty acid substrates can oxidize over time. Use a fresh aliquot of substrate or verify its integrity.

  • Confirm Protein Concentration: Measure the protein concentration of your tissue lysate. You may need to increase the amount of lysate used in the assay if the concentration of 15-LOX-2 is too low.

  • Review Assay Conditions: Double-check the pH of your buffer and the reaction temperature. Ensure all components were added in the correct order.

Q6: My background signal is excessively high. How can I reduce it?

A6: High background can be caused by non-enzymatic lipid peroxidation or interfering substances.

  • Include a "No Enzyme" Control: Prepare a reaction mixture without your tissue lysate to measure the rate of substrate auto-oxidation. Subtract this rate from your sample measurements.

  • Use an Inhibitor Control: Run a parallel reaction in the presence of a known 15-LOX inhibitor. The specific activity is the difference between the uninhibited and inhibited reaction rates.

  • Optimize Substrate Concentration: High substrate concentrations can lead to increased auto-oxidation. Test a range of concentrations to find one that provides a good signal-to-noise ratio.

  • Check Reagent Purity: Ensure the buffer and other reagents are free of contaminants that could interfere with the assay. For spectrophotometric assays, ensure cuvettes are clean.

Q7: My results are not reproducible. What are the likely causes?

A7: Poor reproducibility can stem from variability in sample preparation, assay execution, or instrumentation.

  • Standardize Tissue Homogenization: Ensure a consistent and thorough homogenization procedure for all samples. Incomplete lysis can lead to variable enzyme release.

  • Maintain Consistent Incubation Times: Use a multi-channel pipette or a stepette to add substrate to all wells/cuvettes rapidly and consistently to ensure uniform reaction times.

  • Control Temperature: Perform all assay steps at a constant, controlled temperature, as enzyme kinetics are highly temperature-dependent.

  • Avoid Compound Aggregation: If testing inhibitors, include a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in the assay buffer to prevent the formation of compound aggregates, which can lead to false-positive results.

  • Run Replicates: Always run samples and standards in duplicate or triplicate to assess variability.

Q8: I suspect substrate inhibition is affecting my results. How can I confirm and manage this?

A8: 15-LOX-2 can be inhibited by high concentrations of its substrate, arachidonic acid.

  • Perform a Substrate Titration: Measure enzyme activity over a wide range of substrate concentrations (e.g., 1 µM to 40 µM). If substrate inhibition is occurring, you will see the reaction rate decrease at higher concentrations after reaching a maximum.

  • Work in the Linear Range: Once you have identified the optimal substrate concentration (at or below the Kₘ), use this concentration for all subsequent experiments to ensure you are measuring the maximal initial velocity (Vmax).

Experimental Protocols & Data

General Protocol: Spectrophotometric Assay

This protocol is a generalized procedure based on common practices for measuring 15-LOX-2 activity in tissue lysates.

  • Sample Preparation: Homogenize ~10 mg of tissue in 100 µl of ice-cold LOX Assay Buffer (e.g., 25 mM HEPES or Tris-HCl, pH 7.5). Centrifuge at 10,000 x g for 15 min at 4°C. Collect the supernatant.

  • Reaction Setup: In a quartz cuvette, add the tissue lysate (supernatant) to the assay buffer. The final volume and protein amount will need optimization.

  • Initiate Reaction: Start the reaction by adding the substrate (e.g., arachidonic acid, final concentration 10 µM).

  • Measure Activity: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

Data Summary Tables

Table 1: Typical Spectrophotometric Assay Parameters for 15-LOX-2

ParameterRecommended Value/RangeReference(s)
Buffer 20-25 mM Tris-HCl or HEPES
pH 7.5 - 8.0
Substrate Arachidonic Acid (AA)
Substrate Conc. 1 - 40 µM (10 µM is common)
Detergent 0.01% Triton X-100 (optional)
Wavelength 234 - 235 nm
Temperature 22 - 25 °C
Molar Extinction Coeff. 25,000 M⁻¹cm⁻¹

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Signal Enzyme degradation, inactive reagentsUse positive control, fresh substrate, check protein concentration.
High Background Substrate auto-oxidation, contaminantsRun "no enzyme" and inhibitor controls; check reagent purity.
Poor Reproducibility Inconsistent sample prep, timing, temp.Standardize homogenization, use multi-channel pipette, control temp.
Substrate Inhibition Substrate concentration is too highPerform substrate titration curve and work below inhibitory levels.

Visual Guides

Experimental and Logical Workflows

Workflow_15LOX2_Activity Diagram 1: General Workflow for Quantifying 15-LOX-2 Activity A 1. Tissue Sample Collection (Fresh or Snap-Frozen) B 2. Homogenization (Ice-cold Lysis Buffer) A->B C 3. Centrifugation (e.g., 10,000g, 4°C, 15 min) B->C D 4. Supernatant Collection (Contains Cytosolic 15-LOX-2) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Activity Assay Setup (Buffer, Lysate, Controls) D->F To Assay E->F Normalize Protein G 7. Initiate Reaction (Add Substrate, e.g., AA) F->G H 8. Data Acquisition (e.g., Spectrophotometer, HPLC) G->H I 9. Data Analysis (Calculate Specific Activity) H->I

Caption: Workflow for measuring 15-LOX-2 activity from tissue samples.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Flowchart for 15-LOX-2 Assays Start Problem Encountered NoSignal No / Low Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No Sol_Signal Check enzyme/substrate integrity Use positive control Increase lysate volume NoSignal->Sol_Signal Yes PoorRepro Poor Reproducibility? HighBg->PoorRepro No Sol_Bg Run 'no enzyme' control Run inhibitor control Check for auto-oxidation HighBg->Sol_Bg Yes Sol_Repro Standardize sample prep Ensure consistent timing/temp Check for inhibitors/aggregates PoorRepro->Sol_Repro Yes End Problem Resolved PoorRepro->End No / Other Sol_Signal->End Sol_Bg->End Sol_Repro->End

Caption: A decision tree for troubleshooting common 15-LOX-2 assay issues.

Signaling_Pathway Diagram 3: 15-LOX-2 Catalytic Pathway AA Arachidonic Acid (Substrate) HpETE 15(S)-HpETE (Hydroperoxide Product) AA->HpETE Catalysis Enzyme 15-LOX-2 (+ O₂) AA->Enzyme HETE 15(S)-HETE (Reduced Product) Reduction Peroxidase Activity HpETE->Reduction

Caption: The enzymatic conversion of Arachidonic Acid by 15-LOX-2.

References

Technical Support Center: Refining Animal Models for 15-LOX-2 Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the function of 15-lipoxygenase-2 (15-LOX-2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 15-LOX-2 knockout mouse model exhibits an unexpected or exacerbated inflammatory phenotype. Isn't 15-LOX-2 pro-inflammatory?

A1: This is a common point of confusion arising from the complex role of the lipoxygenase (LOX) pathways. While some LOX products are pro-inflammatory, 15-LOX-2 is a key enzyme in the biosynthesis of Specialized Pro-Resolving Mediators (SPMs), such as lipoxins.[1][2][3][4] These molecules are critical for actively resolving inflammation and promoting tissue repair.

  • Problem: Deleting the gene for 15-LOX-2 (or its mouse ortholog) can impair the production of these pro-resolving lipids.

  • Result: The absence of SPMs can lead to uncontrolled or prolonged inflammation, which may appear as an exacerbated phenotype in your disease model.[5] For example, in a murine model of Lyme arthritis, a deficiency in 12/15-LO resulted in exacerbated arthritis and reduced lipoxin A4 (LXA4) levels.

  • Troubleshooting Step: Measure both pro-inflammatory eicosanoids (e.g., leukotrienes) and SPMs (e.g., lipoxins, resolvins) in your wild-type and knockout animals using LC-MS/MS. An imbalance skewed towards pro-inflammatory mediators in the knockout model would support this explanation.

Q2: I am using a standard mouse model to study human 15-LOX-2, but my lipid mediator profile is not what I expected. Why are 15-HETE levels unchanged, but 8-HETE levels are high?

A2: This is a critical and often overlooked difference between the human and murine enzymes. The mouse ortholog of human 15-LOX-2 (encoded by the ALOX15B gene) is functionally an 8-lipoxygenase (8-LOX) .

  • Human 15-LOX-2 (ALOX15B): Primarily and almost exclusively converts arachidonic acid (AA) to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-HETE.

  • Mouse 8-LOX (Alox15b): Converts AA to 8(S)-HpETE, which is reduced to 8(S)-HETE.

Therefore, in a standard wild-type mouse, you should expect to detect 8-HETE as the product of Alox15b activity, not 15-HETE. This fundamental difference in product specificity can explain discrepancies between data from human cell lines and mouse models.

Q3: How can I create a mouse model that more accurately reflects human 15-LOX-2 function?

A3: To overcome the species-specific difference in enzyme activity, two main approaches are recommended:

  • Humanized Knock-in Mice: The most robust solution is to generate a knock-in mouse model where the murine Alox15b gene is replaced with the human ALOX15B gene, or is mutated to confer 15-lipoxygenating activity. This allows you to study the function of the human enzyme and its 15-HETE product in an in vivo setting.

  • Transgenic Mice: Generate a transgenic mouse that expresses human 15-LOX-2, for example, under a tissue-specific promoter. This can be useful for studying the effects of 15-LOX-2 in a particular cell type, like macrophages or endothelial cells.

Q4: I am having trouble detecting 15-LOX-2 protein expression in my mouse tissues via Western Blot. What could be the issue?

A4: There are several potential reasons for this:

  • Low Expression Levels: 15-LOX-2 (murine 8-LOX) expression can be low in many tissues under basal conditions. Expression is often induced by specific stimuli, such as cytokines (IL-4, IL-13) in macrophages or during inflammatory responses.

  • Antibody Specificity: Ensure your antibody is validated for the mouse 8-LOX protein. An antibody designed against human 15-LOX-2 may have poor cross-reactivity with the mouse ortholog due to sequence differences.

  • Tissue Selection: The expression of 15-LOX-2 is tissue-specific. In humans, it is most prominently found in the prostate, lung, skin, and cornea. Check the literature for validated expression in the mouse tissues you are studying.

  • Sample Handling: Ensure proper sample collection and lysis procedures to prevent protein degradation. Use fresh or properly frozen tissues and include protease inhibitors in your lysis buffer.

Data Summary Tables

Table 1: Enzyme Specificity of Human ALOX15B vs. Mouse Alox15b (8-LOX)

FeatureHuman 15-LOX-2 (ALOX15B)Mouse Ortholog (Alox15b / 8-LOX)Citation(s)
Primary Substrate Arachidonic Acid (AA)Arachidonic Acid (AA)
Primary Product 15(S)-HETE8(S)-HETE
Substrate Orientation "Tail-first""Head-first"
Reaction with Phospholipids Can oxygenate esterified fatty acidsCan oxygenate esterified fatty acids

Table 2: Expected Lipid Mediator Changes in Different Mouse Models

Animal ModelKey Genetic ChangeExpected Change in 8-HETE (vs. WT)Expected Change in 15-HETE (vs. WT)Primary Application
Alox15b Knockout Deletion of mouse 8-LOX gene (Abolished)No significant changeStudy the role of the endogenous mouse 8-LOX pathway.
Human ALOX15B Transgenic Addition of human 15-LOX-2 geneNo significant change (Increased)Study the gain-of-function effects of human 15-LOX-2.
Humanized Alox15b Knock-in Mouse 8-LOX gene replaced by human 15-LOX-2 (Abolished) (Present)Study the physiological role of human 15-LOX-2 in place of the mouse ortholog.

Experimental Protocols & Visualizations

Protocol 1: Lipid Mediator Profiling by LC-MS/MS

This protocol provides a general workflow for the targeted analysis of 15-LOX-2 and other LOX-derived lipid mediators from mouse tissues.

  • Tissue Homogenization:

    • Flash-freeze collected tissues immediately in liquid nitrogen and store at -80°C.

    • Weigh frozen tissue (typically 20-50 mg) and homogenize in 1 mL of ice-cold methanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and a mixture of deuterated internal standards (e.g., d8-5-HETE, d4-LTB4).

    • Use a bead beater or mechanical homogenizer. Keep samples on ice at all times.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute with acidified water (to pH ~3.5).

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 15% methanol in water) to remove salts and hydrophilic impurities.

    • Elute the lipid mediators with a high-polarity solvent (e.g., methyl formate or ethyl acetate).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume (e.g., 50-100 µL) of mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Perform chromatographic separation using a gradient of water and methanol/acetonitrile, both typically containing 0.01% formic acid.

    • Analyze eluting compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use optimized transitions for each specific lipid mediator and internal standard.

    • Operate the mass spectrometer in negative ion mode, as most eicosanoids form [M-H]⁻ ions.

experimental_workflow cluster_model Animal Model cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation model Select Animal Model (KO, Transgenic, WT) induce Induce Disease/ Inflammation model->induce collect Collect Tissues (e.g., Paw, Colon, Lung) induce->collect extract Lipid Extraction (Homogenization, SPE) collect->extract histology Histology/ Western Blot collect->histology lcms LC-MS/MS Analysis (MRM) extract->lcms interpret Quantify Mediators Correlate with Phenotype lcms->interpret histology->interpret

Caption: General workflow for in vivo analysis of 15-LOX-2 function.
Protocol 2: Induction of Acute Inflammation (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation and the effects of pro-resolving pathways.

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6, wild-type vs. Alox15b KO) for at least one week before the experiment.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.

  • Carrageenan Injection:

    • Prepare a 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline.

    • Inject 50 µL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Inject 50 µL of sterile saline into the contralateral (left) paw as a control.

  • Edema Measurement:

    • Measure the paw volume of both paws at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-injection.

    • The degree of inflammation is calculated as the percentage increase in paw volume compared to the baseline measurement.

  • Sample Collection:

    • At a terminal time point (e.g., 6 or 24 hours), euthanize the animals.

    • Excise the paw tissue for lipid mediator analysis (Protocol 1) or histology to assess immune cell infiltration.

signaling_pathway cluster_human Human Pathway cluster_mouse Mouse Pathway cluster_downstream Downstream Effects AA Arachidonic Acid (AA) in Membrane hLOX2 Human 15-LOX-2 (ALOX15B) AA->hLOX2 mLOX Mouse 8-LOX (Alox15b) AA->mLOX hHETE 15(S)-HETE hLOX2->hHETE SPM Specialized Pro-Resolving Mediators (SPMs) e.g., Lipoxins hHETE->SPM Precursor for mHETE 8(S)-HETE mLOX->mHETE Inflam Modulation of Inflammation mHETE->Inflam Modulates SPM->Inflam Leads to Resolution

Caption: Species-specific pathways of Arachidonic Acid metabolism by 15-LOX-2 orthologs.

References

Validation & Comparative

Unveiling Inhibitor Specificity: A Comparative Guide to 15-LOX-2 versus 15-LOX-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount for advancing targeted therapies. This guide provides a comparative analysis of inhibitor specificity for 15-lipoxygenase-2 (15-LOX-2) over its closely related isoform, 15-lipoxygenase-1 (15-LOX-1), with a focus on the validation of inhibitor performance through experimental data.

Distinguishing 15-LOX-1 and 15-LOX-2

15-LOX-1 and 15-LOX-2 are two key enzymes in the lipoxygenase pathway, which is responsible for the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators. Despite both being 15-lipoxygenases, they exhibit distinct differences in their substrate preference, tissue distribution, and pathological roles. 15-LOX-1 preferentially metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13-HODE), whereas 15-LOX-2 primarily converts arachidonic acid to 15(S)-hydroxyeicosatetraenoic acid (15-HETE).[1] Their expression also varies, with 15-LOX-1 found in cells like reticulocytes and eosinophils, while 15-LOX-2 is expressed in tissues such as the prostate, lung, and skin.[1] These differences underscore the need for selective inhibitors to dissect their individual functions and to develop targeted therapeutics.

Quantitative Comparison of Selective 15-LOX-2 Inhibitors

To demonstrate how inhibitor specificity is quantified, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized inhibitors against 15-LOX-2 and 15-LOX-1. A higher IC50 value indicates lower potency. The selectivity index (SI), calculated as the ratio of IC50 (15-LOX-1) / IC50 (15-LOX-2), provides a quantitative measure of preference for 15-LOX-2.

Inhibitor15-LOX-2 IC50 (µM)15-LOX-1 IC50 (µM)Selectivity Index (SI) for 15-LOX-2Reference
MLS0005450912.6>50>19[2]
MLS0005369243.1>50>16[2]
MLS0003270690.34 ± 0.05>50>147[2]
MLS0003271860.53 ± 0.04>50>94
MLS0003272060.87 ± 0.06>50>57

As the data indicates, compounds like MLS000327069 exhibit sub-micromolar potency against 15-LOX-2 while showing minimal inhibition of 15-LOX-1 at significantly higher concentrations, resulting in a high selectivity index. This level of selectivity is crucial for minimizing off-target effects in therapeutic applications.

Experimental Protocols for Validating Inhibitor Specificity

The determination of inhibitor specificity relies on robust and standardized experimental protocols. A typical workflow for assessing the inhibitory activity and selectivity of a compound against 15-LOX-1 and 15-LOX-2 is outlined below.

Enzyme and Substrate Preparation
  • Recombinant Human 15-LOX-1 and 15-LOX-2: Purified, active recombinant human 15-LOX-1 and 15-LOX-2 enzymes are essential for the assay. These can be expressed in and purified from various systems, such as E. coli or insect cells.

  • Substrate: Arachidonic acid is commonly used as the substrate for both enzymes in these assays. It is typically dissolved in ethanol and diluted to the final concentration in the assay buffer.

In Vitro Inhibition Assay

A common method to measure lipoxygenase activity is a spectrophotometric assay that detects the formation of the conjugated diene product.

  • Assay Buffer: A suitable buffer, such as Tris-HCl or phosphate buffer, at a physiological pH (e.g., 7.4) is used.

  • Reaction Mixture: The reaction is initiated by adding the substrate (arachidonic acid) to a mixture containing the enzyme and the test inhibitor at various concentrations.

  • Detection: The rate of product formation is monitored by measuring the increase in absorbance at a specific wavelength (typically 234-238 nm) over time using a spectrophotometer.

  • IC50 Determination: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Selectivity Profiling

To determine the selectivity of an inhibitor, the same in vitro inhibition assay is performed in parallel for both 15-LOX-1 and 15-LOX-2. The resulting IC50 values are then used to calculate the selectivity index. To ensure broad selectivity, inhibitors are often also tested against other related enzymes, such as 5-LOX, 12-LOX, and cyclooxygenases (COX-1 and COX-2).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the 15-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor screening.

15-Lipoxygenase_Signaling_Pathway cluster_15LOX 15-Lipoxygenase Enzymes PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX1 15-LOX-1 PUFA->LOX1 LOX2 15-LOX-2 PUFA->LOX2 Products1 15(S)-HPETE, 12(S)-HPETE LOX1->Products1 Products2 15(S)-HPETE LOX2->Products2 Bioactive_Mediators Bioactive Lipid Mediators (e.g., Lipoxins, Resolvins) Products1->Bioactive_Mediators Products2->Bioactive_Mediators Inflammation Inflammation & Immune Response Bioactive_Mediators->Inflammation

Fig. 1: Simplified 15-Lipoxygenase Signaling Pathway.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme Prepare Recombinant 15-LOX-1 & 15-LOX-2 Assay Incubate Enzyme, Inhibitor, and Substrate Enzyme->Assay Inhibitor Prepare Test Inhibitor (e.g., 15-LOX-IN-2) Inhibitor->Assay Substrate Prepare Substrate (Arachidonic Acid) Substrate->Assay Measure Spectrophotometrically Measure Product Formation Assay->Measure IC50 Calculate IC50 Values for 15-LOX-1 and 15-LOX-2 Measure->IC50 Selectivity Determine Selectivity Index (IC50 LOX-1 / IC50 LOX-2) IC50->Selectivity

Fig. 2: Experimental Workflow for Inhibitor Specificity Validation.

References

A Comparative Analysis of 15-LOX-IN-2 and ML355: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and pharmacological properties of the 15-lipoxygenase-2 (15-LOX-2) inhibitor, here represented by the potent and selective compound MLS000327069, and the 12-lipoxygenase (12-LOX) inhibitor, ML355. This analysis is supported by experimental data to aid in the selection of appropriate chemical probes for research in inflammation, thrombosis, and cancer.

This guide will refer to the potent and selective 15-LOX-2 inhibitor MLS000327069 as a representative for a highly selective "15-LOX-IN-2" type compound for a more focused comparison against the 12-LOX inhibitor ML355. A less selective dual inhibitor, COX-2/15-LOX-IN-2, is also mentioned for context.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the key quantitative data for MLS000327069 and ML355, providing a clear comparison of their inhibitory activities and selectivity profiles.

Table 1: Inhibitor Potency (IC50)

CompoundTarget EnzymeIC50 (µM)
MLS000327069Human 15-LOX-20.34[1][2][3]
ML355Human 12-LOX0.34[4]
COX-2/15-LOX-IN-215-LOX1.86
COX-2/15-LOX-IN-2COX-20.065

Table 2: Selectivity Profile of MLS000327069 and ML355

CompoundOff-Target EnzymeSelectivity (Fold)
MLS000327069Human 5-LOX>50[1]
Human 12-LOX>50
Human 15-LOX-1>50
COX-1>50
COX-2>50
ML355Human 15-LOX-1>100
Human 15-LOX-2>100
Human 5-LOX>100
COX-1 / COX-2<10% inhibition at 15 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Lipoxygenase Inhibition Assay (for MLS000327069 and ML355)

This protocol describes a common method to determine the inhibitory activity of compounds against lipoxygenase enzymes.

1. Enzyme and Substrate Preparation:

  • Recombinant human 15-LOX-2 or 12-LOX is expressed and purified.

  • A stock solution of the substrate, arachidonic acid, is prepared in ethanol.

2. Assay Procedure:

  • The assay is typically performed in a buffer solution (e.g., 25 mM HEPES, pH 7.5) containing a non-ionic detergent like Triton X-100 to prevent compound aggregation.

  • The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., MLS000327069 or ML355) or vehicle (DMSO) for a defined period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

3. Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is determined for each inhibitor concentration relative to the vehicle control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Cellular 12-HETE Inhibition Assay (for ML355)

This protocol is used to assess the ability of an inhibitor to block the production of 12-HETE in a cellular context.

1. Cell Culture and Treatment:

  • Mouse beta cells (e.g., BTC3) or human islets are cultured to a suitable confluency.

  • Cells are pre-treated with different concentrations of ML355 or vehicle (DMSO).

2. Stimulation and Sample Collection:

  • 12-HETE production is stimulated by adding arachidonic acid and a calcium ionophore (e.g., A23187).

  • After incubation, the cell culture supernatant is collected.

3. 12-HETE Quantification:

  • The concentration of 12-HETE in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • The percentage of 12-HETE inhibition is calculated for each ML355 concentration compared to the vehicle-treated, stimulated control.

  • An IC50 value for cellular activity can then be determined.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to 15-LOX-2 and 12-LOX.

cluster_0 15-LOX-2 Signaling Pathway cluster_1 12-LOX Signaling Pathway AA Arachidonic Acid LOX15_2 15-LOX-2 AA->LOX15_2 HpETE15 15(S)-HpETE LOX15_2->HpETE15 ROS ROS Production LOX15_2->ROS HETE15 15(S)-HETE HpETE15->HETE15 Lipoxins Lipoxins HETE15->Lipoxins Inflammation Inflammation Resolution Lipoxins->Inflammation CellGrowth Inhibition of Cell Growth p38 p38 MAPK ROS->p38 p38->CellGrowth AA2 Arachidonic Acid LOX12 12-LOX AA2->LOX12 HpETE12 12(S)-HpETE LOX12->HpETE12 HETE12 12(S)-HETE HpETE12->HETE12 GPR31 GPR31 HETE12->GPR31 Inflammation2 Pro-inflammatory Signaling HETE12->Inflammation2 Platelet Platelet Aggregation GPR31->Platelet Thrombosis Thrombosis Platelet->Thrombosis STAT4 STAT4 Signaling Inflammation2->STAT4 IL12 IL-12 Production STAT4->IL12

Caption: Simplified signaling pathways of 15-LOX-2 and 12-LOX.

cluster_workflow Experimental Workflow: In Vitro Enzyme Inhibition Assay start Start prep_enzyme Prepare Enzyme (15-LOX-2 or 12-LOX) start->prep_enzyme prep_inhibitor Prepare Inhibitor Dilutions (MLS000327069 or ML355) start->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor/Vehicle prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate measure Monitor Absorbance at 234 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

References

Validating the In Vivo Anti-Inflammatory Effects of 15-Lipoxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial research to validate the in vivo anti-inflammatory effects of "15-LOX-IN-2" did not yield publicly available experimental data. To fulfill the core requirements of this guide, the focus has been shifted to a well-characterized and published 15-lipoxygenase (15-LOX) inhibitor, ML351 , for which in vivo anti-inflammatory data is available. This guide will compare the in vivo performance of ML351 against a control/vehicle in various inflammatory models.

Executive Summary

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of the 15-lipoxygenase inhibitor, ML351. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 15-LOX inhibition. The guide summarizes key quantitative data in tabular format, offers detailed experimental protocols for established in vivo inflammation models, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams. The presented data substantiates the anti-inflammatory properties of ML351 in various preclinical models of inflammation.

Data Presentation: In Vivo Anti-Inflammatory Efficacy of ML351

The following tables summarize the quantitative data from in vivo studies evaluating the anti-inflammatory effects of ML351 in different animal models.

Table 1: Effect of ML351 on Pro-Inflammatory Cytokine Levels in a Mouse Model of Ischemia/Reperfusion-Induced Neuroinflammation

Treatment GroupIL-1β (pg/mL) at 6hIL-1β (pg/mL) at 24hIL-6 (pg/mL) at 24hTNF-α (pg/mL) at 24h
Vehicle (DMSO)IncreasedMarkedly IncreasedSignificantly IncreasedSignificantly Increased
ML351 (50 mg/kg, i.p.)Significantly Decreased[1]Significantly Decreased[1]Significantly Decreased[1]Significantly Decreased[1]

Table 2: Effect of ML351 on Anti-Inflammatory Cytokine Levels in a Mouse Model of Ischemia/Reperfusion-Induced Neuroinflammation

Treatment GroupIL-10 (pg/mL) at 24hIL-10 (pg/mL) at 72hTGF-β (pg/mL) at 72h
Vehicle (DMSO)BaselineBaselineBaseline
ML351 (50 mg/kg, i.p.)Significantly Increased[1]Significantly IncreasedSignificantly Increased

Table 3: Effect of ML351 on Leukocyte Populations in a Mouse Model of Myocardial Infarction

Treatment Group (Day 1 post-MI)Splenic CD11b+ cellsSplenic Ly6C high cellsCardiac Ly6G+ cellsCardiac F4/80+ Macrophages
SalineBaselineBaselineBaselineBaseline
ML351 (50 mg/kg, s.c.)IncreasedIncreasedIncreasedDecreased

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Housing: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • ML351 or the vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the carrageenan injection.

    • A 1% solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Endpoint Measurement: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Zymosan-Induced Peritonitis in Mice

This model is used to study leukocyte migration and inflammatory mediator release in response to a sterile inflammatory stimulus.

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • A solution of Zymosan A from Saccharomyces cerevisiae is prepared in sterile saline.

    • ML351 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a specified time before or after the zymosan challenge.

    • Zymosan (e.g., 1 mg/mouse) is injected intraperitoneally to induce peritonitis.

    • At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, mice are euthanized.

    • The peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS).

  • Endpoint Measurements:

    • The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.

    • Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).

    • The concentration of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the lavage fluid is measured by ELISA.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics aspects of acute respiratory distress syndrome (ARDS).

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Mice are anesthetized.

    • LPS from Escherichia coli is instilled intratracheally to induce lung inflammation.

    • ML351 or vehicle is administered at a specified time point relative to the LPS challenge.

    • At a predetermined time (e.g., 24 or 48 hours) after LPS instillation, mice are euthanized.

  • Endpoint Measurements:

    • Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.

    • Total and differential cell counts in the BAL fluid are determined.

    • Protein concentration in the BAL fluid is measured as an indicator of alveolar-capillary barrier permeability.

    • Levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are quantified by ELISA.

    • Lung tissue can be collected for histological analysis and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G 15-LOX Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15-HpETE 15-HpETE 15-LOX->15-HpETE 15-HETE 15-HETE 15-HpETE->15-HETE IKK IKK 15-HETE->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Induces Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid ML351 ML351 ML351->15-LOX Inhibits

Caption: The 15-LOX signaling pathway in inflammation and the inhibitory action of ML351.

G Experimental Workflow for In Vivo Validation Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Grouping and Treatment Grouping and Treatment Acclimatization->Grouping and Treatment Induction of Inflammation Induction of Inflammation Grouping and Treatment->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Results and Interpretation Results and Interpretation Statistical Analysis->Results and Interpretation

Caption: A generalized workflow for in vivo validation of anti-inflammatory compounds.

G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates p50_p65_IκBα p50/p65/IκBα Complex Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to p50 p50 p50_n p50 p50->p50_n Translocation p65 p65 p65_n p65 p65->p65_n Translocation Gene Transcription Gene Transcription p50_n->Gene Transcription p65_n->Gene Transcription Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Receptor->IKK Complex Activates

References

Independent Verification of 15-Lipoxygenase-2 (15-LOX-2) Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency (IC50 values) of several known inhibitors of 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and cancer. The data presented is compiled from published scientific literature to aid in the selection of appropriate chemical probes for in vitro and in vivo studies.

Comparative Analysis of 15-LOX-2 Inhibitor IC50 Values

The inhibitory activities of various compounds against human 15-LOX-2 (h15-LOX-2) have been determined using biochemical assays. The following table summarizes the reported IC50 values for several selective and non-selective inhibitors.

CompoundIC50 (µM) for h15-LOX-2Selectivity Profile
MLS000327069 0.34 ± 0.05>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[1]
MLS000327186 0.53 ± 0.04>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[1]
MLS000327206 0.87 ± 0.06>50-fold selective over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[1]
MLS000545091 2.6~20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2.[1][2]
MLS000536924 3.1~20-fold selective over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2.
Compound 27d (a 6,7-dihydroxyisoflavan) 8.0Not selective for h15-LOX-2.
Nordihydroguaiaretic acid (NDGA) 11.0Non-selective, redox-active LOX inhibitor.
PD146176 0.54 (for rabbit 15-LOX)Specific for 15-LOX, with no demonstrable effect on 5-LOX, 12-LOX, COX-1 or COX-2.

Experimental Protocols

The determination of IC50 values for 15-LOX-2 inhibitors typically involves a biochemical assay that monitors the enzymatic activity.

Biochemical IC50 Determination via UV-Vis Spectrophotometry

This method is widely used to measure the potency of 15-LOX-2 inhibitors.

Principle: 15-LOX-2 catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, leading to the formation of a conjugated diene product. This product can be detected by monitoring the increase in absorbance at 234 nm. The rate of this reaction is measured in the presence and absence of an inhibitor to determine the level of inhibition.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human 15-LOX-2 is purified. A stock solution of a fatty acid substrate (e.g., arachidonic acid) is prepared in an appropriate solvent.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Assay Reaction:

    • The reaction is typically carried out in a quartz cuvette containing a buffered solution (e.g., Tris buffer, pH 8.0).

    • The purified h15-LOX-2 enzyme is added to the buffer.

    • The inhibitor at various concentrations (or vehicle control) is then added and incubated with the enzyme for a defined period.

    • The reaction is initiated by the addition of the arachidonic acid substrate.

  • Data Acquisition: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is determined by comparing the inhibited rate to the uninhibited (control) rate. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by fitting the concentration-response data to a suitable equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of 15-lipoxygenase and a typical workflow for identifying and characterizing its inhibitors.

G cluster_0 15-LOX Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX15 15-LOX Arachidonic_Acid->LOX15 HPETE_15 15(S)-HpETE LOX15->HPETE_15 Peroxidase Peroxidase HPETE_15->Peroxidase HETE_15 15(S)-HETE Downstream Downstream Signaling (e.g., PPARγ activation) HETE_15->Downstream Peroxidase->HETE_15

15-Lipoxygenase signaling cascade.

G cluster_1 Inhibitor Characterization Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other LOX & COX) IC50->Selectivity Cell_Assay Cell-Based Assay Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

Comparative Analysis of 15-LOX-IN-2: A Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Guide to the Evaluation of 15-LOX-IN-2, a Novel 15-Lipoxygenase-2 Inhibitor

This guide provides a comprehensive framework for comparing the in vitro and in vivo performance of this compound, a novel inhibitor of 15-lipoxygenase-2 (15-LOX-2). As specific experimental data for this compound is not yet publicly available, this document serves as a template, outlining the requisite experimental protocols and data presentation formats. To illustrate these principles, comparative data for known 15-LOX inhibitors, such as PD146176 and ML351, are included as placeholders.

Introduction to 15-LOX-2 Inhibition

15-lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene in humans, plays a significant role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, converting them into bioactive lipid mediators.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation.[3][4] Elevated expression of 15-LOX-2 has been associated with inflammatory conditions like atherosclerosis.[5] Consequently, the inhibition of 15-LOX-2 presents a promising therapeutic strategy for a range of inflammatory diseases.

This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel 15-LOX-2 inhibitors.

In Vitro Analysis

The initial assessment of a 15-LOX-2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Assays

Biochemical assays are fundamental to quantifying the direct inhibitory effect of a compound on the enzymatic activity of purified 15-LOX-2.

Table 1: In Vitro Biochemical Profile of 15-LOX Inhibitors

CompoundTargetIC50 (µM)Ki (µM)Mechanism of Action
This compound h15-LOX-2 [Insert Data] [Insert Data] [Insert Data]
PD146176Rabbit Reticulocyte 15-LO0.540.197Non-competitive
ML351h15-LOX-10.200N/AMixed-type
Compound 10h15-LOX-226.916.4Mixed-type
Compound 13h15-LOX-225.015.1Mixed-type

N/A: Not Available

Cell-Based Assays

Cell-based assays are crucial for evaluating the inhibitor's efficacy in a more physiologically relevant context, typically using cell lines that endogenously or recombinantly express 15-LOX-2.

Table 2: In Vitro Cellular Activity of 15-LOX Inhibitors

CompoundCell LineAssayEndpointPotency (IC50/EC50, µM)
This compound [Insert Cell Line] [Insert Assay] [Insert Endpoint] [Insert Data]
PD146176Human 15-LO transfected IC21 cells13-HODE ProductionInhibition of 13-HODE0.81
ML351Mouse IsletsCytokine-induced ROS productionReduction of ROS[Insert Data, if available]
ML351HT-22 (mouse neuronal cells)Oxidative glutamate toxicityProtection against toxicity[Insert Data, if available]

Experimental Protocols: In Vitro Assays

Recombinant Human 15-LOX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified human 15-LOX-2.

  • Enzyme and Substrate : Recombinant human 15-LOX-2 is expressed and purified. Arachidonic acid is used as the substrate.

  • Assay Principle : The enzymatic reaction involves the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). The formation of this conjugated diene product is monitored by measuring the increase in absorbance at 234 nm.

  • Procedure :

    • Prepare a reaction mixture containing Tris buffer (e.g., 25 mM, pH 8.0), NaCl (e.g., 250 mM), and Triton X-100 (e.g., 0.014% v/v).

    • Add purified h15-LOX-2 (e.g., 420 nM) to the reaction mixture.

    • Introduce the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

    • Initiate the reaction by adding arachidonic acid (e.g., 25 µM).

    • Monitor the change in absorbance at 234 nm over time using a UV/Vis spectrophotometer.

    • Calculate the initial reaction rates and determine the percent inhibition at each compound concentration.

    • The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cellular Assay for 15-LOX-2 Activity

This assay measures the ability of an inhibitor to block 15-LOX-2 activity within a cellular environment.

  • Cell Line : A suitable cell line, such as human macrophages or HEK293 cells transfected to express 15-LOX-2, is used.

  • Assay Principle : The production of 15-LOX-2-derived lipid mediators (e.g., 15-HETE) is measured in cell lysates or culture supernatants following cell stimulation.

  • Procedure :

    • Culture the cells to an appropriate density.

    • Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle control.

    • Stimulate the cells to induce 15-LOX-2 activity (e.g., with a calcium ionophore).

    • After a defined incubation period, collect the cell lysates or supernatant.

    • Extract the lipid mediators.

    • Quantify the levels of 15-HETE and other relevant metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • Determine the dose-dependent inhibition of 15-HETE production to calculate the IC50 value.

In Vivo Analysis

In vivo studies are essential to assess the pharmacokinetic properties, efficacy, and safety of this compound in a whole-organism setting.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.

Table 3: Pharmacokinetic Parameters of 15-LOX Inhibitors

CompoundSpeciesDose & RouteCmaxTmaxt1/2Brain/Plasma Ratio
This compound [Insert Species] [Insert Dose & Route] [Insert Data] [Insert Data] [Insert Data] [Insert Data]
PD146176Rabbit175 mg/kg, oral99-214 ng/mL (at 2h)N/AN/AN/A
ML351Mouse30 mg/kg, i.p.13.8 µM (plasma), 28.8 µM (brain)N/A~1 h (plasma and brain)2.8

N/A: Not Available

Efficacy in Disease Models

The therapeutic potential of this compound is evaluated in relevant animal models of diseases where 15-LOX-2 is implicated.

Table 4: In Vivo Efficacy of 15-LOX Inhibitors

CompoundDisease ModelSpeciesKey Findings
This compound [Insert Model] [Insert Species] [Insert Findings]
PD146176Atherosclerosis (hypercholesterolemia-induced)RabbitReduced monocyte-macrophage enrichment in lesions.
ML351Type 1 Diabetes (streptozotocin-induced)MousePrevented the development of diabetes and reduced β-cell oxidative stress.
ML351Ischemic Stroke (pMCAo model)MouseSignificantly reduced infarct volume.

Experimental Protocols: In Vivo Studies

Pharmacokinetic Analysis
  • Animal Model : A suitable animal model, such as mice or rats, is used.

  • Procedure :

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at multiple time points post-administration.

    • Process the blood to obtain plasma.

    • Extract the compound from plasma and analyze its concentration using LC-MS/MS.

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Atherosclerosis Model
  • Animal Model : A common model is the hypercholesterolemic rabbit.

  • Procedure :

    • Induce atherosclerosis by feeding the animals a high-cholesterol diet.

    • Treat a group of animals with this compound daily for a specified duration. A control group receives a vehicle.

    • At the end of the study, euthanize the animals and collect the aortas.

    • Quantify the atherosclerotic lesion area.

    • Perform histological and immunohistochemical analysis of the lesions to assess parameters like macrophage infiltration and lipid content.

Visualizing Pathways and Workflows

15-LOX-2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving 15-LOX-2. The enzyme acts on arachidonic acid to produce 15-HpETE, which is subsequently converted to 15-HETE. These lipid mediators can influence inflammatory responses, including the production of cytokines and chemokines, and have been implicated in processes like foam cell formation in atherosclerosis.

15-LOX-2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) 15-LOX-2 15-LOX-2 (ALOX15B) Arachidonic_Acid->15-LOX-2 Substrate 15-HpETE 15(S)-HpETE 15-LOX-2->15-HpETE Catalyzes This compound This compound This compound->15-LOX-2 Inhibits Peroxidases Cellular Peroxidases 15-HpETE->Peroxidases Reduced by 15-HETE 15(S)-HETE Peroxidases->15-HETE Inflammatory_Response Inflammatory Response (e.g., cytokine/chemokine production, foam cell formation) 15-HETE->Inflammatory_Response Modulates

Caption: Simplified signaling cascade of 15-LOX-2 and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Evaluation

The diagram below outlines a typical workflow for the comprehensive evaluation of a novel 15-LOX-2 inhibitor, from initial in vitro screening to in vivo efficacy studies.

Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50, Ki, MOA) Cell_Based_Assay Cell-Based Assay (Cellular Potency) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (vs. other LOX/COX isoforms) Cell_Based_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Lead Candidate Efficacy_Studies Efficacy in Disease Models (e.g., Atherosclerosis, Inflammation) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies

Caption: Standard workflow for the preclinical evaluation of a novel 15-LOX-2 inhibitor.

References

A Comparative Guide to the Selectivity of Novel 15-LOX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selectivity profiles of recently discovered novel inhibitors targeting 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in inflammatory diseases and certain cancers.[1] The data and methodologies presented are compiled from peer-reviewed research to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds for further investigation.

Inhibitor Selectivity Profile

The selectivity of novel 15-LOX-2 inhibitors is a critical factor in their therapeutic potential, as off-target inhibition of other lipoxygenase (LOX) or cyclooxygenase (COX) enzymes can lead to unwanted side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several novel imidazole-based and other recently identified inhibitors against a panel of related enzymes.

Inhibitor15-LOX-2 IC50 (µM)15-LOX-1 IC50 (µM)12-LOX IC50 (µM)5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity for 15-LOX-2
MLS000327069 0.34 ± 0.05> 50> 50> 50> 100> 100> 50-fold[1]
MLS000327186 0.53 ± 0.04> 50> 50> 50> 100> 100> 50-fold[1]
MLS000327206 0.87 ± 0.06> 50> 50> 50> 100> 100> 50-fold[1]
MLS000545091 2.6> 50> 50> 50> 50> 50> 20-fold
MLS000536924 3.1> 50> 50> 50> 50> 50> 20-fold

Data presented as mean ± standard deviation. IC50 values for other oxygenases were estimated at a 25 µM inhibitor concentration. Inhibition of less than 15% and less than 30% at 25 µM are estimated to have IC50 values of > 100 µM and > 50 µM, respectively.

Experimental Protocols

The following protocols are representative of the methods used to determine the inhibitory potency and selectivity of the novel 15-LOX-2 inhibitors.

15-LOX-2 Inhibition Assay

Enzyme and Substrate:

  • Enzyme: Recombinant human 15-LOX-2 (h15-LOX-2).

  • Substrate: Arachidonic acid (AA), typically at a concentration of 10 µM.

Assay Buffer:

  • 25 mM HEPES buffer (pH 7.5) containing 0.01% Triton X-100.

Procedure:

  • The inhibitor, dissolved in DMSO, is pre-incubated with h15-LOX-2 in the assay buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The formation of the hydroperoxy product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Assays Against Other LOX and COX Isozymes

h15-LOX-1:

  • Assay Buffer: 25 mM HEPES buffer (pH 7.5), 0.01% Triton X-100.

  • Substrate: 10 µM Arachidonic Acid.

h12-LOX:

  • Assay Buffer: 25 mM HEPES (pH 8.0), 0.01% Triton X-100.

  • Substrate: 10 µM Arachidonic Acid.

h5-LOX:

  • Assay Buffer: 25 mM HEPES (pH 7.3), 0.3 mM CaCl2, 0.1 mM EDTA, 0.2 mM ATP, 0.01% Triton X-100.

  • Substrate: 10 µM Arachidonic Acid.

COX-1 and COX-2:

  • The activity of these enzymes is typically assessed using commercially available kits, with arachidonic acid as the substrate (e.g., at 100 µM).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of 15-LOX-2 and a typical workflow for screening novel inhibitors.

15_LOX_2_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzymatic Reaction cluster_products Products & Effects Arachidonic_Acid Arachidonic Acid 15_LOX_2 15-LOX-2 Arachidonic_Acid->15_LOX_2 Substrate 15_HpETE 15(S)-HpETE 15_LOX_2->15_HpETE Oxygenation 15_HETE 15(S)-HETE 15_HpETE->15_HETE Reduction by GPx Inflammation Inflammation 15_HETE->Inflammation Atherosclerosis Atherosclerosis 15_HETE->Atherosclerosis Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Primary Assay) Start->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (vs. LOX/COX Isoforms) Dose_Response->Selectivity_Panel Mechanism Mechanism of Inhibition Studies Selectivity_Panel->Mechanism Selective Hits Cell_Assay Cell-Based Assays Mechanism->Cell_Assay End Lead Compound Cell_Assay->End Selectivity_Profile_Comparison Novel_Inhibitor Novel 15-LOX-2 Inhibitor Target 15-LOX-2 Novel_Inhibitor->Target High Potency (Low IC50) Off_Target_1 15-LOX-1 Novel_Inhibitor->Off_Target_1 Low Potency (High IC50) Off_Target_2 12-LOX Novel_Inhibitor->Off_Target_2 Low Potency (High IC50) Off_Target_3 5-LOX Novel_Inhibitor->Off_Target_3 Low Potency (High IC50) Off_Target_4 COX Enzymes Novel_Inhibitor->Off_Target_4 Low Potency (High IC50)

References

Validating the Effect of 15-Lipoxygenase Inhibition on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of targeting 15-lipoxygenase (15-LOX), understanding the downstream consequences of inhibition is paramount. This guide provides a comparative analysis of the effects of 15-LOX inhibitors on key signaling pathways, supported by experimental data and detailed protocols. While direct data for a specific compound named "15-LOX-IN-2" is not publicly available, this guide will use well-characterized inhibitors such as ML351 and PD146176 as reference compounds to illustrate the expected effects of 15-LOX inhibition.

Introduction to 15-Lipoxygenase Signaling

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] The 15-lipoxygenase (15-LOX) branch of this pathway, with its two main isoforms, 15-LOX-1 and 15-LOX-2, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.[1][2]

The products of 15-LOX activity can have dual roles, either promoting or resolving inflammation, making the validation of inhibitor effects on downstream signaling a critical step in drug development.[3]

Comparative Analysis of 15-LOX Inhibitors

The selection of an appropriate inhibitor is crucial for target validation studies. Below is a comparison of commonly used 15-LOX inhibitors.

InhibitorTarget(s)IC50 / KiSelectivityKey Findings on Downstream Signaling
ML351 12/15-LOX (Human)IC50 = 200 nM>250-fold vs. related LOX isozymesReduces oxidative stress in neuronal cells; protective in stroke models.[4]
PD146176 15-LOX-1, 15-LOX-2IC50 = 3.81 µM (rabbit 12/15-LOX)Non-selective, also inhibits other LOX isoformsReduces chemokine release from human lung macrophages; may affect COX and CYP epoxygenase pathways.
MLS000327069 h15-LOX-2IC50 = 0.34 µM>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Potent and selective inhibitor, active in cell-based assays.
Baicalein 12/15-LOX-Broad LOX inhibitorReverses growth-inhibitory effects of 15-LOX-2 expression.

Downstream Signaling Pathways Modulated by 15-LOX Inhibition

Inhibition of 15-LOX can impact several critical signaling cascades. The following diagrams illustrate these pathways and the points of intervention by 15-LOX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX15 15-LOX Arachidonic_Acid->LOX15 Leukotrienes Leukotrienes (Pro-inflammatory) Arachidonic_Acid->Leukotrienes 5-LOX pathway HPETE15 15(S)-HpETE LOX15->HPETE15 Chemokine_Production Chemokine Production (e.g., CCL2, CXCL10) LOX15->Chemokine_Production Modulates HETE15 15(S)-HETE HPETE15->HETE15 Lipoxins Lipoxins (Anti-inflammatory) HPETE15->Lipoxins ROS ROS HETE15->ROS p38_MAPK p38 MAPK ROS->p38_MAPK Cell_Growth_Inhibition Cell Growth Inhibition p38_MAPK->Cell_Growth_Inhibition Inhibitor This compound (or other inhibitors) Inhibitor->LOX15

Figure 1: Overview of the 15-LOX signaling pathway and the point of intervention for an inhibitor like this compound.

Experimental Workflow for Validating this compound Effects

To validate the effects of a novel 15-LOX inhibitor, a systematic experimental approach is required.

G start Start: Hypothesis This compound modulates downstream signaling step1 In Vitro Enzyme Assay (Determine IC50 and selectivity of this compound) start->step1 step2 Cell-Based Assays (e.g., Macrophages, Keratinocytes) step1->step2 step3 Treatment with this compound and appropriate stimuli (e.g., LPS, IL-4) step2->step3 step4a Measure Lipid Mediator Production (LC-MS/MS for 15-HETE, Lipoxins, etc.) step3->step4a step4b Assess Downstream Protein Activation (Western Blot for p-p38 MAPK) step3->step4b step4c Quantify Gene Expression (qPCR for chemokine mRNA) step3->step4c step4d Functional Assays (Cell proliferation, Chemokine secretion - ELISA) step3->step4d end Conclusion: Validate effect of this compound on signaling pathways step4a->end step4b->end step4c->end step4d->end

Figure 2: A typical experimental workflow for validating the effects of a 15-LOX inhibitor on downstream signaling pathways.

Detailed Experimental Protocols

Cell Culture and Stimulation
  • Cell Lines: Human lung macrophages (LMs) isolated from surgical patients, or the mouse keratinocyte cell line 308.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for LMs) supplemented with fetal bovine serum and antibiotics.

  • Inhibitor Treatment: Pre-incubate cells with the 15-LOX inhibitor (e.g., this compound, ML351, or PD146176 at various concentrations) for a specified time (e.g., 30 minutes) before stimulation.

  • Stimulation: Stimulate cells with lipopolysaccharide (LPS; e.g., 10 ng/mL) or interleukins (e.g., IL-4 at 10 ng/mL and IL-13 at 50 ng/mL) for 24 hours to induce 15-LOX expression and activity.

Western Blot for p38 MAPK Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Measurement of Chemokine Production by ELISA
  • Sample Collection: Collect cell culture supernatants after the stimulation period.

  • ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of specific chemokines (e.g., CCL2, CXCL10) in the supernatants, following the manufacturer's instructions.

Lipid Mediator Profiling by LC-MS/MS
  • Lipid Extraction: Extract lipids from cell culture supernatants or cell lysates using solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify 15-LOX-derived metabolites such as 15-HETE and lipoxins.

Conclusion

Validating the effects of a 15-LOX inhibitor on downstream signaling pathways is a multi-faceted process that requires careful experimental design and the use of appropriate controls and comparative compounds. By following the outlined protocols and utilizing well-characterized inhibitors for comparison, researchers can effectively elucidate the mechanism of action of novel 15-LOX inhibitors like "this compound" and advance their development as potential therapeutics. The provided data and methodologies serve as a foundational guide for these critical validation studies.

References

A Head-to-Head Comparison of 15-Lipoxygenase-2 (15-LOX-2) Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

15-Lipoxygenase-2 (15-LOX-2), an enzyme implicated in the pathogenesis of various inflammatory diseases, atherosclerosis, and certain cancers, has emerged as a promising therapeutic target. The development of potent and selective 15-LOX-2 inhibitors is a key focus of ongoing research. This guide provides an objective, data-driven comparison of different chemical scaffolds that have been investigated for their 15-LOX-2 inhibitory activity.

Overview of 15-LOX-2 and its Role in Disease

Human 15-LOX-2, also known as ALOX15B, is an iron-containing enzyme that catalyzes the regio- and stereospecific oxygenation of polyunsaturated fatty acids like arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[1][2] This enzymatic activity is the first step in the biosynthesis of various lipid mediators that can have both pro- and anti-inflammatory effects.[3] Dysregulation of 15-LOX-2 activity has been linked to chronic inflammation, the development of atherosclerotic plaques, and the progression of certain cancers, making it an attractive target for therapeutic intervention.[3][4]

Comparative Analysis of Inhibitor Scaffolds

A variety of chemical scaffolds have been explored for their ability to inhibit 15-LOX-2. The following table summarizes the quantitative data for representative inhibitors from different structural classes, highlighting their potency and, where available, their selectivity against other related enzymes.

Inhibitor ScaffoldRepresentative Compound(s)15-LOX-2 IC50 (µM)Selectivity ProfileMechanism of InhibitionReference(s)
Imidazole-based MLS0003270690.34 ± 0.05>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Mixed-type, Non-reductive
MLS0003271860.53 ± 0.04>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Mixed-type
MLS0003272060.87 ± 0.06>50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2Mixed-type
Thiazole-based MLS0005450912.6Selective for h15-LOX-2Not specified
MLS0005369243.1Selective for h15-LOX-2Not specified
Indole-based Compound 8 (S-isomer)0.09Not specified for 15-LOX-2, potent against LOXNot specified
Coumarin-based Compound 10Inhibition of 34.75% at 12.7 µMMore affinity for 5-LOX than 15-LOXNot specified
Flavonoid-based Quercetin-Broad LOX inhibitorNot specified
Miscellaneous Heterocycles Compound 10 (Virtual Screen)Ki = 16.4 ± 8.1Not specifiedMixed-type
Compound 13 (Virtual Screen)Ki = 15.1 ± 7.6Not specifiedMixed-type
Natural Products Nordihydroguaiaretic acid (NDGA)11Non-selective redox inhibitorRedox

Signaling Pathway of 15-LOX-2 in Inflammation

The following diagram illustrates the central role of 15-LOX-2 in the arachidonic acid cascade and its downstream effects on inflammatory signaling.

15-LOX-2_Signaling_Pathway 15-LOX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid (AA) 15_LOX_2 15-LOX-2 Arachidonic_Acid->15_LOX_2 Substrate 15_HpETE 15(S)-HpETE 15_LOX_2->15_HpETE Catalysis Pro_Inflammatory_Mediators Pro-inflammatory Mediators 15_HpETE->Pro_Inflammatory_Mediators Further Metabolism Anti_Inflammatory_Mediators Anti-inflammatory Mediators (e.g., Lipoxins) 15_HpETE->Anti_Inflammatory_Mediators Further Metabolism Inflammation Inflammation Pro_Inflammatory_Mediators->Inflammation Inflammation_Resolution Inflammation_Resolution Anti_Inflammatory_Mediators->Inflammation_Resolution Promotes

Caption: The 15-LOX-2 signaling cascade.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to characterize 15-LOX-2 inhibitors.

15-LOX-2 Enzyme Inhibition Assay (UV-Vis Spectrophotometry)

This assay measures the enzymatic activity of 15-LOX-2 by monitoring the formation of the conjugated diene product, 15-HpETE, which absorbs light at 234 nm.

Materials:

  • Purified recombinant human 15-LOX-2

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor or vehicle control (DMSO).

  • Add the purified 15-LOX-2 enzyme to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 23°C).

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated by comparing the rate of the inhibitor-treated reaction to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Enzyme_Inhibition_Assay_Workflow 15-LOX-2 Enzyme Inhibition Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Inhibitor/Vehicle) Add_Enzyme Add 15-LOX-2 Enzyme & Incubate Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate with Arachidonic Acid Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 234 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition & IC50 Calculate_Rate->Determine_Inhibition

Caption: Workflow for a 15-LOX-2 enzyme inhibition assay.

Selectivity Assays (LOX and COX Isoforms)

To assess the selectivity of the inhibitors, similar enzymatic assays are performed using other lipoxygenase (e.g., 5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenase (COX-1, COX-2) isoforms. The experimental conditions, such as pH and substrate concentration, may need to be optimized for each enzyme. For COX assays, the consumption of oxygen can be monitored using an oxygen electrode, or specific product formation can be measured by other analytical methods.

Cell-Based Assays

To evaluate the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.

Example: HEK293 Cell Assay

  • Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress human 15-LOX-2.

  • The cells are cultured and then treated with the inhibitor compounds at various concentrations.

  • The cells are then stimulated with arachidonic acid.

  • The production of 15-HETE (the reduced form of 15-HpETE) in the cell culture supernatant is measured using methods like liquid chromatography-mass spectrometry (LC-MS).

  • The inhibitory effect is determined by comparing the amount of 15-HETE produced in inhibitor-treated cells to control cells.

Conclusion

The development of 15-LOX-2 inhibitors has seen significant progress, with several promising chemical scaffolds identified. Imidazole-based compounds have demonstrated high potency and excellent selectivity in preclinical studies. While other scaffolds like thiazoles and indoles also show promise, further optimization is needed to improve their potency and selectivity profiles. The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of novel 15-LOX-2 inhibitors, facilitating the discovery of new therapeutic agents for inflammatory and related diseases.

References

Safety Operating Guide

Proper Disposal Procedures for 15-LOX Inhibitors: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 15-lipoxygenase (15-LOX) inhibitors, specifically referencing "15-Lipoxygenase Inhibitor 1" (also known as 4-MMPB) as a representative compound. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

While "15-Lipoxygenase Inhibitor 1" is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general safe laboratory practices should always be observed.[1] The toxicological properties of many research chemicals have not been thoroughly investigated.[2][3] Therefore, it is crucial to handle all such compounds with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses with side shields.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: An impervious lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust or aerosols, a suitable respirator may be necessary.[4]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]

  • In Case of Skin Contact: Wash skin thoroughly with soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Inhaled: Move to fresh air.

Disposal Workflow

The proper disposal of 15-LOX inhibitors should follow a structured workflow to ensure safety and regulatory compliance.

cluster_0 Preparation cluster_1 Collection and Storage cluster_2 Final Disposal A Identify Waste B Select Compatible Container A->B C Label Container B->C D Collect Waste C->D E Segregate Waste D->E F Store in Designated Area E->F G Arrange for Pickup F->G H Complete Paperwork G->H I Transfer to EHS H->I

Figure 1: General workflow for the disposal of laboratory chemical waste.

Step-by-Step Disposal Procedures

  • Container Selection:

    • Use a container that is compatible with the chemical waste. The original container is often a good choice if it is in good condition.

    • Ensure the container has a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution's Environmental Health and Safety (EHS) department).

    • The label should include the full chemical name ("15-Lipoxygenase Inhibitor 1" or the specific name of the inhibitor), concentration, and any known hazards.

    • Indicate the date when the waste was first added to the container.

  • Waste Collection:

    • Collect waste in the designated, labeled container.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.

    • Avoid overfilling containers; leave at least 10% headspace to allow for expansion.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizing agents.

    • Keep the container closed except when adding waste.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Complete any required waste disposal forms accurately and completely.

    • Follow the specific instructions provided by your EHS personnel for the final transfer of the waste.

Quantitative Data Summary

The following table summarizes key information for "15-Lipoxygenase Inhibitor 1".

PropertyValueReference
Chemical Name 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine
Synonyms 15-LO Inhibitor 1, 4-MMPB
CAS Number 928853-86-5
Molecular Formula C16H19N5S
Molecular Weight 313.42 g/mol
GHS Hazard Statements Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410)
Storage Temperature -20°C (powder) or -80°C (in solvent)

Signaling Pathway Context

15-Lipoxygenase-2 (15-LOX-2) is an enzyme involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. These mediators play roles in various physiological and pathological processes, including inflammation. Inhibitors of 15-LOX-2 are valuable research tools for studying these pathways.

Arachidonic Acid Arachidonic Acid 15-LOX-2 15-LOX-2 Arachidonic Acid->15-LOX-2 Substrate 15-HPETE 15-HPETE 15-LOX-2->15-HPETE Catalyzes Bioactive Mediators Bioactive Mediators 15-HPETE->Bioactive Mediators Leads to 15-LOX-IN-2 This compound This compound->15-LOX-2 Inhibits

References

Personal protective equipment for handling 15-LOX-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 15-LOX-IN-2

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of 15-lipoxygenase-2 (15-LOX-2). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, particularly potent small molecule inhibitors, should be handled with caution. The toxicological properties have not been thoroughly investigated.[1] Based on the available safety information for similar compounds and general laboratory safety protocols, the following PPE is mandatory when handling this compound in solid or solution form.

Table 1: Recommended Personal Protective Equipment (PPE)

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety GlassesChemotherapy-rated gloves (ASTM D6978) are recommended.[2]Disposable, back-closing gown is preferred.[2]ANSI Z87.1 certified.[2][3]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory ProtectionChange gloves immediately if contaminated.Back-closing with knit cuffs.Provide a full seal around the eyes.Recommended in addition to goggles.A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety GogglesChemotherapy-rated gloves.Impermeable to liquids.Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety GogglesHeavy-duty, chemical-resistant gloves.
Operational Plan: Procedural, Step-by-Step Guidance

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

2. Preparation for Handling:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare a designated work area within a certified chemical fume hood.

  • Cover the work surface with absorbent, disposable bench paper.

3. Handling the Solid Compound (Weighing and Aliquoting):

  • All handling of solid this compound must be conducted in a chemical fume hood to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Handle the solid compound carefully to avoid generating dust.

4. Solution Preparation:

  • Perform all solution preparation steps within a chemical fume hood.

  • Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

5. Storage of Solutions:

  • Store stock solutions at -20°C or -80°C as recommended to maintain stability.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_disposal Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot label_vials Label Vials aliquot->label_vials store_solution Store Solution at -20°C/-80°C label_vials->store_solution solid_waste Collect Solid Waste store_solution->solid_waste liquid_waste Collect Liquid Waste store_solution->liquid_waste dispose Dispose as Hazardous Waste solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-LOX-IN-2
Reactant of Route 2
Reactant of Route 2
15-LOX-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.